1-Methyl-5-pyrazolecarboxylic acid
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(5(8)9)2-3-6-7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREJQAWGQCMSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349118 | |
| Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16034-46-1 | |
| Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-5-pyrazolecarboxylic Acid: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural information, and synthetic methodologies for 1-Methyl-5-pyrazolecarboxylic acid. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Core Chemical Properties
This compound is a white to yellow solid organic compound.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 1-Methyl-1H-pyrazole-5-carboxylic acid | [2] |
| CAS Number | 16034-46-1 | [1][2][3] |
| Molecular Formula | C₅H₆N₂O₂ | [1][2][3] |
| Molecular Weight | 126.11 g/mol | [3][4] |
| Melting Point | 220-225 °C | [1][3] |
| Boiling Point (Predicted) | 306.9 ± 15.0 °C | [1][5] |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [1][5] |
| pKa (Predicted) | 3.03 ± 0.25 | [1][6] |
| UV max (Methanol) | 259 nm | [1][5] |
Structural Information
The structural identity of this compound is well-defined by various chemical identifiers. It is a member of the pyrazole class of compounds, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a methyl group at the N1 position and a carboxylic acid group at the C5 position.[1][4]
| Identifier | String |
| SMILES | Cn1nccc1C(O)=O |
| InChI | 1S/C5H6N2O2/c1-7-4(5(8)9)2-3-6-7/h2-3H,1H3,(H,8,9) |
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the lithiation of 1-methylpyrazole followed by carboxylation with carbon dioxide.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Methyl-1H-pyrazole (2.0 g, 24.4 mmol)
-
Tetrahydrofuran (THF), anhydrous (30 mL)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (10.72 mL, 26.8 mmol)
-
Dry carbon dioxide gas
-
Water (30 mL)
-
Dichloromethane
Procedure:
-
Dissolve 1-Methyl-1H-pyrazole (2.0 g, 24.4 mmol) in anhydrous tetrahydrofuran (30 mL) at room temperature under a nitrogen atmosphere.[1]
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[1]
-
Slowly add n-butyllithium (10.72 mL, 26.8 mmol) dropwise to the cooled solution while maintaining the temperature at -78 °C.[1]
-
Stir the reaction mixture at -78 °C for 2 hours.[1]
-
Gradually warm the mixture to room temperature and continue stirring for an additional 1 hour.[1]
-
Cool the reaction mixture back down to -78 °C.[1]
-
Bubble dry carbon dioxide gas through the reaction solution for approximately 5 minutes.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.[1]
-
Quench the reaction by adding water (30 mL).[1]
-
Extract the aqueous phase with dichloromethane.[1]
-
Acidify the aqueous phase, which will result in the precipitation of a solid.[1]
-
Collect the solid product by filtration.[1]
-
Dry the filter cake to yield 1-Methyl-1H-pyrazole-5-carboxylic acid as a white solid (1.5 g, 48.8% yield).[1]
References
- 1. 1-Methyl-1H-pyrazole-5-carboxylic acid CAS#: 16034-46-1 [m.chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 1-Methyl-1H-pyrazole-5-carboxylic acid 97 16034-46-1 [sigmaaldrich.com]
- 4. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 16034-46-1 CAS MSDS (1-Methyl-1H-pyrazole-5-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Technical Guide to 1-Methyl-5-pyrazolecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-5-pyrazolecarboxylic acid, a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. This document details its chemical identity, physical properties, and established protocols for its synthesis. Furthermore, it explores its primary application as a scaffold for the development of bioactive molecules, with a particular focus on its role in the synthesis of Aryl Hydrocarbon Receptor (AhR) antagonists for cancer research. The guide includes detailed experimental procedures, quantitative data, and visual representations of synthetic workflows and relevant biological pathways to serve as a practical resource for professionals in research and development.
Core Chemical Identity
This compound is a substituted pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The presence of both a carboxylic acid group and a methylated nitrogen atom makes it a versatile intermediate for further chemical modification.
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16034-46-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₅H₆N₂O₂ | [1][2][4][5][6] |
| Molecular Weight | 126.11 g/mol | [1][4][6] |
| Melting Point | 220-225 °C | [1] |
| Boiling Point (Predicted) | 306.9 ± 15.0 °C | |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | |
| Acidity (pKa, Predicted) | 3.03 ± 0.25 | |
| Appearance | White to yellow solid |
Synthesis of this compound
The synthesis of this compound is well-established and can be achieved through the carboxylation of 1-methyl-1H-pyrazole. The following protocol provides a detailed method for its preparation.
Experimental Protocol: Synthesis via Carboxylation
This protocol describes the lithiation of 1-methyl-1H-pyrazole followed by quenching with carbon dioxide to yield the target carboxylic acid.
Materials:
-
1-methyl-1H-pyrazole
-
Dry diethyl ether
-
n-butyllithium (n-BuLi) in hexane (e.g., 2.5 M solution)
-
Dry carbon dioxide (gas or solid pellets)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Phosphorus pentoxide (P₂O₅) for drying
Procedure:
-
Under a nitrogen atmosphere, dissolve 1-methyl-1H-pyrazole (609 mmol) in dry diethyl ether (600 mL) in a reaction vessel equipped with a stirrer.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexane (670 mmol) dropwise over 1 hour, maintaining the temperature at -78 °C.
-
After the addition is complete, continue stirring the reaction mixture at -78 °C for an additional hour.
-
Pass dry carbon dioxide gas through the mixture at -78 °C for 30 minutes. Alternatively, carefully add crushed dry ice pellets to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature, then quench by adding water (500 mL).
-
Transfer the mixture to a separatory funnel. Separate the aqueous phase and wash it with diethyl ether (500 mL) to remove any unreacted starting material.
-
Cool the aqueous phase to 2-3 °C in an ice bath.
-
While stirring vigorously, add concentrated hydrochloric acid dropwise until the pH of the mixture reaches 3.
-
A white precipitate will form. Collect the precipitate by filtration.
-
Wash the collected solid with ice-cold water (20 mL).
-
Dry the product first in the open air, and then in a vacuum desiccator over phosphorus pentoxide.
Yield:
-
This procedure can yield the product as a white powder with a yield of approximately 45.4%. Other methods, such as the electrooxidation of 5-formyl-1-methylpyrazole, have reported yields up to 97.8%.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of more complex molecules with significant biological activities. Its pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[7]
Intermediate for Aryl Hydrocarbon Receptor (AhR) Antagonists
A primary application of this compound is in the synthesis of Aryl Hydrocarbon Receptor (AhR) antagonists, which are being investigated for their potential in cancer therapy.[3] The AhR is a ligand-activated transcription factor involved in regulating gene expression. Dysregulation of the AhR signaling pathway has been implicated in tumorigenesis. Antagonists can block this signaling, making them promising candidates for cancer research.
Experimental Protocol: General Amide Coupling for Derivative Synthesis
To be used as a building block, the carboxylic acid is typically converted into an amide by coupling it with a desired amine. This is a fundamental transformation in the synthesis of many pharmaceutical agents.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)
-
An appropriate amine (R-NH₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
Procedure (via Acid Chloride):
-
Suspend this compound (1 equivalent) in an anhydrous solvent such as DCM.
-
Add thionyl chloride (approximately 1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 1-methyl-1H-pyrazole-5-carbonyl chloride.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1 equivalent) and a base like triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight until completion.
-
Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide product by column chromatography or recrystallization.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The diagram below illustrates the canonical AhR signaling pathway. An antagonist synthesized from this compound would work by preventing the initial ligand binding to the AhR protein, thereby inhibiting its translocation to the nucleus and subsequent gene transcription.
Biological Activity of Pyrazole Derivatives
While this compound is primarily a building block, its derivatives, particularly pyrazole carboxamides, have shown a wide range of biological activities. The structure-activity relationship (SAR) of these derivatives is an active area of research. Below is a summary of reported in vitro activities for various pyrazole compounds, demonstrating the therapeutic potential of this chemical class.
Table 2: Examples of Biological Activities of Pyrazole Derivatives
| Derivative Class | Target/Activity | Cell Line | IC₅₀ Value | Reference(s) |
| Pyrazolo[1,5-a]pyrimidines | AhR Antagonist | - | 31 nM - 650 nM | |
| Thiazolyl-pyrazole | Anticancer (EGFR inhibitor) | HepG-2 | 2.20 µg/mL | |
| Pyrazole-thiophene hybrids | Anticancer | MCF-7 | 6.57 µM | |
| Pyrazole-carboxamides | α-glucosidase inhibition | - | 75.62 µM | |
| Pyrazole-carboxamides | α-amylase inhibition | - | 119.3 µM | |
| Diphenyl-pyrazole derivative | Anticancer | MCF-7 | 5.8 µM |
Note: IC₅₀ values are context-dependent and vary based on experimental conditions. This table is for illustrative purposes to show the range of activities.
Conclusion
This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its straightforward synthesis and versatile reactivity make it an ideal starting point for creating diverse libraries of bioactive compounds. The demonstrated success of its derivatives, particularly as enzyme inhibitors and receptor antagonists like those for AhR, underscores its importance for researchers and scientists. This guide provides the foundational technical information required to effectively utilize this compound in a research and development setting.
References
- 1. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Data for 1-Methyl-5-pyrazolecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-5-pyrazolecarboxylic acid, a key building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 13.31 | Broad Singlet | 1H | -COOH |
| 7.50 | Doublet | 1H | Pyrazole H-3 |
| 6.81 | Doublet | 1H | Pyrazole H-4 |
| 4.07 | Singlet | 3H | N-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~162 | -COOH |
| ~140 | Pyrazole C-3 |
| ~135 | Pyrazole C-5 |
| ~110 | Pyrazole C-4 |
| ~38 | N-CH₃ |
Note: The ¹³C NMR chemical shifts are estimated based on spectral data of closely related pyrazole derivatives. Exact values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3120 | Medium | C-H stretch (Aromatic/Heteroaromatic) |
| ~2950 | Weak | C-H stretch (Aliphatic -CH₃) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1550 | Medium | C=N stretch (Pyrazole ring) |
| ~1450 | Medium | C=C stretch (Pyrazole ring) |
| ~1300 | Medium | C-N stretch |
| ~900-700 | Strong | C-H out-of-plane bending |
Note: The IR absorption peaks are based on typical values for pyrazole carboxylic acids and may show slight variations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 126 | High | [M]⁺ (Molecular Ion) |
| 111 | Moderate | [M - CH₃]⁺ |
| 81 | Moderate | [M - COOH]⁺ |
| 54 | High | [C₃H₄N]⁺ |
| 53 | Moderate | [C₃H₃N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: 8000 Hz
-
-
Data Processing: The raw data was Fourier transformed, and the resulting spectrum was phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal.
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 20-30 mg of this compound was dissolved in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 100 MHz NMR spectrometer was used for data acquisition.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 45°
-
Acquisition time: 1.5 s
-
Spectral width: 25000 Hz
-
-
Data Processing: The acquired data was processed using a Fourier transform with an exponential multiplication factor. The spectrum was then phase and baseline corrected.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer was used to record the spectrum.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: The background spectrum of the KBr pellet was subtracted from the sample spectrum to obtain the final IR spectrum of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: For GC-MS analysis, the carboxylic acid is often derivatized to a more volatile ester (e.g., methyl ester) to improve its chromatographic properties. A small amount of this compound was dissolved in methanol, and a catalytic amount of sulfuric acid was added. The mixture was refluxed for 2 hours, cooled, and extracted with an organic solvent. The solvent was then evaporated, and the residue was redissolved in a suitable solvent for injection.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source was used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Injector temperature: 250°C.
-
Oven temperature program: Initial temperature of 80°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Scan speed: 1 scan/s.
-
-
Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-5-pyrazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 1-Methyl-5-pyrazolecarboxylic acid. Given the limited publicly available data for this specific compound, this document focuses on established experimental protocols and best practices to enable researchers to generate robust data for formulation development and regulatory submissions.
Physicochemical Properties
This compound is a building block used in the synthesis of various active pharmaceutical ingredients (APIs), including AhR antagonists for cancer research.[1] A thorough understanding of its solubility and stability is critical for its effective use in drug discovery and development.
Solubility Data
Quantitative solubility data for this compound is sparse in the public domain. The following table summarizes the available information. For context, data for a structurally related compound, 4-chloro-3-ethyl-1-methyl-5-pyrazolecarboxylic acid, is also included to provide a potential reference point.
Table 1: Solubility of this compound and a Related Analog
| Compound | Solvent | Temperature (°C) | pH | Solubility |
| This compound | DMSO | Not Specified | Not Specified | 10 mM[2] |
| 4-chloro-3-ethyl-1-methyl-5-pyrazolecarboxylic acid | Water | 20 | 7 | 1000 mg/L[3] |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5][6]
Objective: To determine the equilibrium solubility of this compound in a selected solvent system.
Materials:
-
This compound
-
Selected solvent(s) (e.g., water, phosphate buffer at various pH values, ethanol, etc.)
-
Sealed, temperature-controlled container (e.g., glass vial or flask)
-
Mechanical agitation device (e.g., orbital shaker)
-
Validated analytical method for quantification (e.g., HPLC-UV)
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The excess solid should be visually apparent.
-
-
Equilibration:
-
Place the container in a temperature-controlled environment (e.g., 25°C or 37°C) on a mechanical shaker.
-
Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments by sampling at different time points until the concentration of the dissolved compound remains constant.[7]
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle for a short period.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the sample using a validated analytical method.
-
Data Reporting:
-
Report the solubility in mg/mL or mol/L.
-
Specify the solvent system, temperature, and pH.
-
Report the mean and standard deviation of at least three replicate measurements.
Caption: Workflow for Solubility Determination (Shake-Flask Method)
Stability and Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of a drug substance.[8][9][10] These studies are a key component of regulatory submissions and help in the development of stability-indicating analytical methods.[11] The recommended degradation is typically between 5-20%.[8][9][11]
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl, room temperature or 50-60°C[8][9] | To evaluate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH, room temperature or 50-60°C[8][9] | To evaluate degradation in alkaline conditions. |
| Oxidation | 3% to 30% H₂O₂, room temperature | To assess susceptibility to oxidative degradation. |
| Thermal Degradation | 40-80°C[8] | To determine the effect of high temperatures on stability. |
| Photostability | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²)[8][9] | To evaluate the impact of light exposure on stability. |
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Validated stability-indicating HPLC method
-
pH meter
-
Temperature-controlled ovens
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.2 M to achieve a final concentration of 0.1 M). Store at room temperature or an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of NaOH. Store under similar conditions as the acid hydrolysis sample.
-
Oxidation: Mix the stock solution with an equal volume of an appropriate concentration of H₂O₂. Store at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures in a temperature-controlled oven.
-
Photostability: Expose a solid sample and a solution of this compound to light conditions as specified in ICH Q1B guidelines.[8] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Neutralization (for hydrolytic samples): For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method.
-
Determine the percentage of degradation of this compound.
-
Identify and quantify any degradation products.
-
Caption: General Workflow for Forced Degradation Studies
Stability and Storage
Conclusion
This technical guide outlines the necessary experimental frameworks for a comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols for the shake-flask method and forced degradation studies, researchers can generate the critical data needed to support drug development activities, including formulation design, analytical method development, and regulatory filings. The provided workflows and data tables serve as a foundation for initiating a thorough physicochemical characterization of this important chemical building block.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. 4-chloro-3-ethyl-1-methyl-5-pyrazolecarboxylic acid (Ref: CL 810728) [sitem.herts.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. who.int [who.int]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. pharmadekho.com [pharmadekho.com]
- 10. acdlabs.com [acdlabs.com]
- 11. resolvemass.ca [resolvemass.ca]
Biological Activity of 1-Methyl-5-pyrazolecarboxylic Acid and Its Derivatives: A Technical Guide
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, renowned for conferring a wide array of biological activities. Among its many variations, the 1-methyl-5-pyrazolecarboxylic acid core and its derivatives, particularly amides and esters, have emerged as a focal point for the development of novel therapeutic agents and pesticides. This technical guide provides an in-depth review of the diverse biological activities associated with this chemical class, including their anticancer, insecticidal, antimicrobial, and enzyme-inhibiting properties. It consolidates quantitative data from various studies, details key experimental protocols, and visualizes relevant pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug and pesticide development.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their structural versatility and ability to participate in various molecular interactions have made them a cornerstone in the design of bioactive molecules.[1] The specific substitution pattern of this compound provides a unique three-dimensional structure that can be readily modified to optimize binding to biological targets. Derivatives are typically synthesized by modifying the carboxylic acid group, most commonly forming amides or esters, to explore structure-activity relationships (SAR) and enhance pharmacological profiles.[2] This guide explores the significant biological activities demonstrated by this promising class of compounds.
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents, particularly in the context of prostate cancer. Research has focused on their ability to modulate the androgen receptor (AR) signaling pathway, a critical driver in prostate cancer progression.[3]
Anti-Prostate Cancer Agents
A series of 1-methyl-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for their ability to inhibit the growth of prostate cancer cell lines and suppress the expression of prostate-specific antigen (PSA), a biomarker for AR activity.[3] Compound H24 emerged as a particularly potent derivative, demonstrating complete blockage of PSA expression at a concentration of 10 µM and significant antiproliferative activity against both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cells.[3] This suggests a mechanism of action that may be effective even in castration-resistant prostate cancer. The core scaffold is also utilized as a building block in the synthesis of Aryl Hydrocarbon Receptor (AhR) antagonists, which are being explored for cancer therapy.[4]
Data: Antiproliferative Activity
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| H24 | LNCaP | GI₅₀ | 7.73 | [3] |
| H24 | PC-3 | GI₅₀ | 7.07 | [3] |
| Compound A (4-chloro sub) | HeLa | IC₅₀ | 4.94 | [5] |
| Compound 10 | A549 (Lung) | IC₅₀ | 2.2 | [6] |
| Compound 5e | MCF-7 (Breast) | IC₅₀ | 15.54 | [7] |
Note: Table includes data for other pyrazole derivatives to provide broader context on their anticancer potential.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Plating: Cancer cells (e.g., LNCaP, PC-3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (like DMSO). A positive control drug (e.g., Doxorubicin) is also included.[8]
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The GI₅₀ or IC₅₀ value (concentration required to inhibit cell growth by 50%) is determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
Visualization: Androgen Receptor Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. srrjournals.com [srrjournals.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
The Ascendant Role of 1-Methyl-5-pyrazolecarboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle, has long been a cornerstone in medicinal chemistry, prized for its metabolic stability and versatile biological activity. Among its many derivatives, 1-Methyl-5-pyrazolecarboxylic acid has emerged as a particularly valuable building block in the synthesis of a new generation of therapeutic agents. This technical guide provides an in-depth exploration of the burgeoning applications of this compound in medicinal chemistry, detailing its role in the development of novel drugs, summarizing key quantitative data, outlining experimental protocols, and visualizing critical biological pathways.
Core Applications in Drug Discovery
This compound and its derivatives have demonstrated significant potential across a spectrum of therapeutic areas, most notably in the treatment of cancer, inflammation, and erectile dysfunction. Its structural framework allows for diverse chemical modifications, leading to compounds with high affinity and selectivity for a range of biological targets.
Anticancer Therapeutics
A growing body of research highlights the utility of the 1-methyl-pyrazole-5-carboxamide scaffold in oncology. Derivatives have been synthesized that exhibit potent antiproliferative activity against various cancer cell lines.
A notable study focused on the design and synthesis of 1-methyl-1H-pyrazole-5-carboxamide derivatives as novel agents against prostate cancer.[1] One of the lead compounds, H24 , demonstrated a remarkable ability to completely block the expression of prostate-specific antigen (PSA) at a concentration of 10 µM.[1] Furthermore, it exhibited significant growth inhibitory activity in both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) prostate cancer cell lines.[1]
Table 1: Anticancer Activity of 1-Methyl-1H-pyrazole-5-carboxamide Derivative H24 [1]
| Cell Line | Cancer Type | Parameter | Value (µM) |
| LNCaP | Prostate Cancer | GI₅₀ | 7.73 |
| PC-3 | Prostate Cancer | GI₅₀ | 7.07 |
Another class of substituted 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has been found to possess potent anti-proliferative activity against a broad range of tumor cell lines.[2] A representative compound from this series, compound 14 , was shown to induce cell cycle arrest at the G0/G1 interphase and displayed selective inhibition of the human B-cell lymphoma cell line (BJAB) with no observed effects on normal human cells.[2]
Anti-inflammatory Agents
The pyrazole core is famously present in the selective COX-2 inhibitor, Celecoxib, underscoring its importance in the development of anti-inflammatory drugs. While specific quantitative data for direct derivatives of this compound in this context is emerging, the broader class of pyrazole derivatives continues to be a fertile ground for the discovery of new anti-inflammatory agents. Research in this area often focuses on the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[3][4]
Phosphodiesterase Type 5 (PDE5) Inhibition
Perhaps the most well-known application of a 1-methyl-pyrazole-carboxylic acid derivative is in the synthesis of Sildenafil (Viagra), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[5] The intermediate, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is a crucial building block in the multi-step synthesis of this widely used therapeutic for erectile dysfunction and pulmonary arterial hypertension.[5] The structural integrity and purity of this pyrazole intermediate are critical for the yield and safety of the final active pharmaceutical ingredient.[5]
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives typically involves well-established heterocyclic chemistry principles. The following protocols provide an overview of key synthetic and analytical procedures.
General Synthesis of 1-Methyl-1H-pyrazole-5-carboxamide Derivatives
A common synthetic route to 1-methyl-1H-pyrazole-5-carboxamides involves the coupling of 1-methyl-1H-pyrazole-5-carboxylic acid with a desired amine.
Experimental Protocol: Amide Coupling
-
Acid Chloride Formation: To a solution of 1-methyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in an appropriate solvent (e.g., dichloromethane). To this solution, add the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-1H-pyrazole-5-carboxamide derivative.
In Vitro Anticancer Activity Assessment
The antiproliferative effects of novel pyrazole derivatives are typically evaluated using cell-based assays.
Experimental Protocol: MTT Assay for Cell Viability [6][7]
-
Cell Seeding: Plate human cancer cells (e.g., LNCaP, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., H24) and a vehicle control (e.g., DMSO) for 72 hours.[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[6]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) or IC₅₀ (concentration that inhibits 50% of the cell population) value by plotting the percentage of viability against the log of the compound concentration.[6]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design and development.
PDE5 Inhibition Signaling Pathway
Sildenafil, synthesized from a 1-methyl-pyrazole-carboxylic acid derivative, functions by inhibiting the PDE5 enzyme. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[5]
Mitochondrial Toxicity of Pyrazole Carboxamides
While therapeutically promising, some 1-methyl-1H-pyrazole-5-carboxamide derivatives have been shown to exhibit unexpected acute mammalian toxicity, which has been linked to the inhibition of mitochondrial respiration.[8] This highlights the importance of early-stage toxicity screening in the drug discovery pipeline. The proposed mechanism involves the disruption of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering cell death.
General Experimental Workflow
The discovery and development of novel drugs based on the this compound scaffold follows a structured workflow, from initial synthesis to biological evaluation.
Conclusion
This compound is a versatile and highly valuable scaffold in medicinal chemistry. Its derivatives have shown significant promise in the development of new therapies for cancer, inflammation, and other diseases. The continued exploration of structure-activity relationships, coupled with detailed mechanistic studies and robust experimental protocols, will undoubtedly lead to the discovery of novel and effective drugs based on this privileged heterocyclic core. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of 1-methyl-pyrazole-based compounds.
References
- 1. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1-Methyl-5-pyrazolecarboxylic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-5-pyrazolecarboxylic acid is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂.[1][2] While primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, its designation as a metabolite in chemical databases warrants a thorough investigation into its potential role in biological systems. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, established synthetic routes, and its significant application as a building block in medicinal and agricultural chemistry. Furthermore, this document explores the hypothetical metabolic pathways that could lead to its formation from parent pyrazole-containing compounds and discusses the toxicological relevance of related pyrazole derivatives. Analytical methodologies for the detection and quantification of similar pyrazole compounds are also presented, offering a foundation for future research into its metabolic fate.
Chemical and Physical Properties
This compound is a white solid with a melting point in the range of 220-225 °C.[2] It is a member of the pyrazole class of compounds, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The key structural features include a carboxylic acid group at the 5-position and a methyl group attached to one of the nitrogen atoms.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [1][2] |
| Molecular Weight | 126.11 g/mol | [2] |
| CAS Number | 16034-46-1 | [2] |
| Melting Point | 220-225 °C | [2] |
| Appearance | White solid | [2] |
| pKa | 3.03 ± 0.25 (Predicted) | [3] |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported. These methods are crucial for its production as a key intermediate in various industrial applications.
Experimental Protocol: Synthesis from 1-Methyl-1H-pyrazole
One common laboratory-scale synthesis involves the carboxylation of 1-methyl-1H-pyrazole.[3]
Materials:
-
1-methyl-1H-pyrazole
-
Dry diethyl ether
-
n-butyllithium in hexane
-
Dry carbon dioxide (solid or gas)
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
A solution of 1-methyl-1H-pyrazole in dry diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
The solution is cooled to -78 °C.
-
A solution of n-butyllithium in hexane is added dropwise to the cooled solution over a period of 1 hour.
-
The reaction mixture is stirred for an additional hour at -78 °C.
-
Dry carbon dioxide gas is then passed through the mixture for 30 minutes at -78 °C.
-
The reaction is allowed to warm to room temperature and then quenched with water.
-
The aqueous phase is separated, washed with diethyl ether, and cooled to 2-3 °C.
-
Concentrated hydrochloric acid is added to the stirred mixture to adjust the pH to 3, resulting in the precipitation of the product.
-
The precipitate is collected by filtration, washed with ice water, and dried to yield 1-Methyl-1H-pyrazole-5-carboxylic acid as a white powder.[3]
Caption: Synthetic workflow for this compound.
Role as a Key Intermediate
The primary and well-established role of this compound is as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
In Pharmaceutical Synthesis: The Case of Sildenafil
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a closely related derivative, is a pivotal intermediate in the multi-step synthesis of Sildenafil (Viagra), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The carboxylic acid moiety serves as a handle for a series of chemical transformations, including nitration, amidation, reduction, acylation, cyclization, and sulfonation, to construct the final complex structure of Sildenafil.
Caption: Key steps in the synthesis of Sildenafil.
In Agrochemical Synthesis
Pyrazolecarboxamide derivatives are a significant class of fungicides. The synthesis of many of these compounds, such as Bixafen, a succinate dehydrogenase inhibitor (SDHI), utilizes pyrazole carboxylic acid intermediates. The carboxylic acid is typically converted to a more reactive acyl derivative (e.g., an acid chloride) and then reacted with a suitable amine to form the active carboxamide fungicide.[4]
Role as a Metabolite: A Hypothetical Perspective
While PubChem designates this compound as a "metabolite,"[1][5] concrete evidence from in vivo or in vitro studies explicitly identifying it as a metabolite of a specific parent compound is currently lacking in the scientific literature. However, based on general principles of xenobiotic metabolism, we can propose hypothetical pathways for its formation.
Hypothetical Metabolic Pathways
The formation of a carboxylic acid from an N-methylated heterocyclic compound could theoretically occur through oxidative metabolism.
Pathway A: Oxidation of a Methyl Group on the Pyrazole Ring
If a parent compound contained a 1-methyl-5-methyl-pyrazole moiety, cytochrome P450 enzymes could catalyze the oxidation of the methyl group at the 5-position through a hydroxymethyl intermediate to form the corresponding carboxylic acid.
Pathway B: Oxidative Cleavage of a Larger Substituent
A more complex pathway could involve the oxidative cleavage of a larger substituent at the 5-position of the pyrazole ring, ultimately leading to the formation of the carboxylic acid. This would likely involve multiple enzymatic steps.
Caption: Hypothetical metabolic pathway to the metabolite.
It is important to emphasize that these are theoretical pathways, and further research is required to confirm the formation of this compound as a metabolite in biological systems.
Metabolism of Related Pyrazole-Containing Compounds
Studies on the metabolism of pyrazole-containing drugs and pesticides provide some context, although they do not directly report the formation of this compound.
-
Sildenafil: The major metabolic pathway for sildenafil is N-desmethylation of the piperazine ring, primarily mediated by CYP3A4 and CYP2C9 enzymes.[6]
-
Fipronil: This phenylpyrazole insecticide undergoes metabolism through oxidation, reduction, and hydrolysis to form metabolites such as fipronil sulfone, fipronil sulfide, and fipronil amide.[7][8]
-
Celecoxib: The metabolism of this anti-inflammatory drug involves the hydroxylation of the methyl group on the phenyl ring, followed by further oxidation to a carboxylic acid. This process is mainly catalyzed by CYP2C9.[9]
Analytical Methodologies
The detection and quantification of pyrazole derivatives in various matrices are typically achieved using chromatographic techniques coupled with mass spectrometry. While no specific method for this compound as a metabolite was found, protocols for related compounds can be adapted.
Experimental Protocol: LC-MS/MS for Pyrazole Carboxylic Acids in Urine (Adapted)
This protocol is a generalized approach based on methods for other carboxylic acid metabolites.
Sample Preparation (Solid-Phase Extraction - SPE):
-
Urine samples are thawed and centrifuged to remove particulate matter.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the urine.
-
The pH of the urine is adjusted to the optimal range for extraction.
-
The sample is loaded onto a pre-conditioned SPE cartridge.
-
The cartridge is washed with a weak solvent to remove interferences.
-
The analyte is eluted from the cartridge with a stronger organic solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used. A C18 column is a typical choice.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.
Caption: Analytical workflow for metabolite quantification.
Toxicological Considerations
The toxicological profile of this compound itself is not extensively studied. However, research on derivatives, such as 1-methyl-1H-pyrazole-5-carboxamides, has indicated potential for acute mammalian toxicity.[10] These studies have shown that some of these derivatives can inhibit mitochondrial respiration, leading to cytotoxicity.[10] This highlights the importance of understanding the biological activity of pyrazole-containing compounds and their potential metabolites.
Conclusion and Future Directions
This compound is a compound of significant industrial importance, serving as a key precursor in the synthesis of valuable pharmaceuticals and agrochemicals. While its role as a metabolite is not yet substantiated by direct experimental evidence, hypothetical metabolic pathways can be postulated based on established principles of xenobiotic biotransformation.
Future research should focus on:
-
Metabolite Identification Studies: Investigating the in vivo and in vitro metabolism of various N-methylated pyrazole-containing drugs and pesticides to determine if this compound is a bona fide metabolite.
-
Development of Analytical Standards and Methods: Synthesizing and certifying analytical standards for this compound and developing and validating sensitive and specific LC-MS/MS methods for its quantification in biological matrices.
-
Toxicological Evaluation: Assessing the toxicological profile of this compound to understand any potential health risks associated with its formation as a metabolite.
A deeper understanding of the metabolic fate of pyrazole-containing compounds is crucial for comprehensive safety and efficacy assessments in drug development and for monitoring environmental exposure to pyrazole-based pesticides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the effect of N-oxidation on the mutagenicity of 1-pyrazolines using the Ames assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites [inis.iaea.org]
- 9. Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Pyrazolecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazolecarboxylic acids, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. From their early discovery rooted in the foundational work on pyrazoles by Knorr and Buchner in the late 19th century to the development of sophisticated synthetic methodologies, this document traces the scientific journey of these important molecules. It details key experimental protocols for the synthesis of pyrazole-3-carboxylic, pyrazole-4-carboxylic, and pyrazole-5-carboxylic acid isomers, and presents quantitative biological data for prominent derivatives. Furthermore, this guide illustrates the mechanism of action of celecoxib, a notable pyrazole-containing drug, through detailed signaling pathway diagrams, providing a deeper understanding of its anti-inflammatory and anticancer properties.
Discovery and Early History
The history of pyrazolecarboxylic acids is intrinsically linked to the initial discovery and synthesis of the pyrazole ring. The foundational work was laid by German chemist Ludwig Knorr in 1883, who, while attempting to synthesize quinoline derivatives, serendipitously discovered pyrazolone derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazines.[1][2][3][4][5] This reaction, now known as the Knorr pyrazole synthesis, became a fundamental method for constructing the pyrazole core.[1][2][5]
A few years later, in 1889, Eduard Buchner accomplished the first synthesis of the parent pyrazole ring.[6] Significantly, his method involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, marking a crucial early milestone in the history of pyrazolecarboxylic acids themselves.[6] This demonstrated that pyrazoles bearing carboxylic acid functional groups were accessible from an early stage in the development of pyrazole chemistry.
The early 20th century saw further exploration of pyrazole chemistry, with various synthetic methods being developed for different substituted pyrazoles. The inherent stability and aromaticity of the pyrazole ring, coupled with the versatility of the carboxylic acid group as a synthetic handle, spurred interest in these compounds for various applications, most notably in the burgeoning field of medicinal chemistry.
Synthetic Methodologies
The synthesis of pyrazolecarboxylic acids can be broadly categorized based on the position of the carboxylic acid group on the pyrazole ring. Key historical and modern methods for the synthesis of pyrazole-3-carboxylic, pyrazole-4-carboxylic, and pyrazole-5-carboxylic acids are detailed below.
Synthesis of Pyrazole-3-carboxylic Acids and their Esters
One of the common strategies for the synthesis of pyrazole-3-carboxylic acid derivatives involves the cyclization of a β-ketoester or a related dicarbonyl compound with a hydrazine derivative.
This protocol describes a two-step synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.
Step 1: Synthesis of ethyl-2,4-dioxo-4-phenylbutanoate derivatives
-
In a suitable reaction vessel, dissolve a substituted acetophenone in diethyl oxalate.
-
Add sodium ethoxide to the solution and stir at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by acidification and extraction to yield the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.
Step 2: Cyclization with hydrazine hydrate
-
Prepare a suspension of the ethyl-2,4-dioxo-4-phenylbutanoate derivative in glacial acetic acid.
-
Add hydrazine hydrate to the suspension and reflux the mixture.
-
After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is isolated by filtration.
-
The crude product can be purified by recrystallization to afford the desired ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.
Synthesis of Pyrazole-4-carboxylic Acids and their Derivatives
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings, including pyrazoles, at the 4-position. The resulting pyrazole-4-carbaldehyde can then be oxidized to the corresponding carboxylic acid.
This protocol details the formylation of a pyrazole derivative at the C4 position.
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), cool dry dimethylformamide (DMF) to -10 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature at -10 °C. Stir the mixture until the viscous, white Vilsmeier reagent is formed.
-
Dissolve 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole in dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at room temperature.
-
Increase the reaction temperature to 70 °C and stir for 24 hours.
-
After completion, quench the reaction by pouring it onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
-
The aldehyde can be subsequently oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
Synthesis of Pyrazole-5-carboxylic Acids
Derivatives of pyrazole-5-carboxylic acid can be synthesized through various routes, including the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives, followed by oxidation.
This protocol describes the synthesis of pyrazole-5-carboxylic acid precursors and their conversion to the corresponding acids.
Step 1: Synthesis of 1-aryl-3-ethoxycarbonyl-5-[α-substituted styryl]-pyrazoles
-
Condense a delta-unsaturated 1,3-diketoester with a 4-substituted arylhydrazine in a suitable solvent like ethanol with catalytic acid.
-
Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).
-
After cooling, the product is isolated by filtration and can be purified by recrystallization.
Step 2: Oxidation to 5-acetyl (or benzoyl)-1-aryl-3-ethoxycarbonyl pyrazoles
-
Dissolve the styryl pyrazole derivative from Step 1 in a suitable solvent (e.g., acetone/water mixture).
-
Add potassium permanganate portion-wise while maintaining the temperature.
-
After the reaction is complete, the manganese dioxide is filtered off, and the filtrate is worked up to isolate the 5-acetyl (or benzoyl) pyrazole derivative.
Step 3: Hydrolysis to the corresponding carboxylic acids
-
Hydrolyze the ester from Step 2 using standard basic hydrolysis conditions (e.g., NaOH in ethanol/water), followed by acidification to yield the desired 5-substituted-1-aryl-pyrazole-3-carboxylic acid.
Data Presentation: Biological Activities of Pyrazolecarboxylic Acid Derivatives
Pyrazolecarboxylic acids and their derivatives have demonstrated a wide range of biological activities. The following tables summarize quantitative data for some notable examples.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Cyclooxygenase (COX) Enzymes
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-1 | 15 | 375 | [7] |
| COX-2 | 0.04 | [7] | ||
| SC-558 | COX-1 | >1900 | >358,490 | [7] |
| COX-2 | 0.0053 | [7] | ||
| Phenylbutazone | COX-1 | Varies | ~1 (non-selective) | [7] |
| COX-2 | Varies | [7] | ||
| Compound 8b (Thymol-pyrazole hybrid) | COX-1 | 13.62 | 316 | [8] |
| COX-2 | 0.043 | [8] | ||
| Compound 8g (Thymol-pyrazole hybrid) | COX-1 | 12.08 | 268 | [8] |
| COX-2 | 0.045 | [8] |
Table 2: Inhibitory Activity of Pyrazole-based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 1 (Pyrazole-based Akt inhibitor) | Akt1 | 61 | [9] |
| Compound 7 (Pyrazolyl benzimidazole) | Aurora A | 28.9 | [9] |
| Aurora B | 2.2 | [9] | |
| Compound 24 (CDK1 inhibitor) | CDK1 | 2380 | [9] |
| Compound 25 (CDK1 inhibitor) | CDK1 | 1520 | [9] |
| Tozasertib (VX-680) | Aurora A | - | [10] |
| ENMD-2076 | Aurora A | - | [10] |
Signaling Pathways and Mechanisms of Action
A prominent example of a pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor. Its mechanism of action provides a clear illustration of how pyrazolecarboxylic acid derivatives can modulate key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Action of Celecoxib
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[4][5][11] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][11] By inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[5]
Anticancer Mechanisms of Celecoxib
Beyond its anti-inflammatory properties, celecoxib has demonstrated anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3][5]
Apoptosis Induction: Celecoxib can induce apoptosis in cancer cells by inhibiting the pro-survival PI3K/Akt signaling pathway.[2][5] It has been shown to directly inhibit 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream activator of Akt.[2] Inhibition of this pathway leads to the activation of pro-apoptotic proteins like caspases.[3]
Cell Cycle Arrest: Celecoxib can also cause cell cycle arrest, preventing cancer cells from proliferating. This is often associated with the upregulation of cell cycle inhibitors like p21 and p27, and the downregulation of cyclins.[3]
Conclusion
From their historical roots in the late 19th century to their current prominence in medicinal chemistry, pyrazolecarboxylic acids have proven to be a versatile and valuable class of heterocyclic compounds. The development of diverse synthetic strategies has enabled the creation of a vast chemical space of derivatives with a wide array of biological activities. The example of celecoxib highlights the potential of these compounds to selectively target key enzymes and signaling pathways implicated in major human diseases. As our understanding of molecular biology deepens and synthetic methodologies continue to evolve, pyrazolecarboxylic acids are poised to remain a central scaffold in the discovery and development of novel therapeutics.
References
- 1. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
Methodological & Application
Synthesis of 1-Methyl-5-pyrazolecarboxylic Acid from 1-Methylpyrazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-methyl-5-pyrazolecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The primary application of this compound lies in its use as an intermediate for the synthesis of Aryl Hydrocarbon Receptor (AhR) antagonists, which are significant in cancer research.[1] It also finds use in the formulation of organic pesticides.[2]
Reaction Scheme
The synthesis of this compound from 1-methylpyrazole is typically achieved through a deprotonation-carboxylation sequence. This involves the regioselective deprotonation of 1-methylpyrazole at the C5 position using a strong base, followed by quenching the resulting organometallic intermediate with carbon dioxide.
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on a reported procedure for the synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid.[2]
Materials:
-
1-methyl-1H-pyrazole
-
n-Butyllithium (n-BuLi) in hexane (typically 2.5 M)
-
Dry diethyl ether (Et₂O)
-
Dry carbon dioxide (CO₂) gas or dry ice
-
Concentrated hydrochloric acid (HCl)
-
Water (H₂O)
-
Ice
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Pentane or Hexane for washing
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a gas inlet for an inert atmosphere. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
Initial Solution: To the flask, add 1-methyl-1H-pyrazole (1.0 eq) and dry diethyl ether. Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-butyllithium in hexane (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.
-
Carboxylation: While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the reaction mixture for approximately 30 minutes. Alternatively, the reaction mixture can be slowly transferred via cannula to a flask containing a large excess of crushed dry ice.
-
Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash it with diethyl ether to remove any unreacted starting material.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Isolation and Drying: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold water. Dry the product in a desiccator over a suitable drying agent (e.g., P₂O₅ or CaCl₂) to a constant weight.
Data Summary
The following table summarizes the quantitative data from a representative synthesis.[2]
| Parameter | Value |
| Starting Material | 1-methyl-1H-pyrazole |
| Moles of Starting Material | 609 mmol |
| Reagent | n-Butyllithium in hexane (2.6 M) |
| Moles of Reagent | 670 mmol (1.1 eq) |
| Solvent | Dry diethyl ether |
| Solvent Volume | 600 ml |
| Reaction Temperature | -78 °C |
| Reaction Time (post-addition) | 1 hour |
| Quenching Agent | Dry Carbon Dioxide |
| Product Weight | 35.3 g |
| Yield | 45.4% |
| Melting Point | 221-222 °C[2] |
¹H NMR Data (400MHz, DMSO-d₆): δ 13.31 (1H, bs), 7.50 (1H, d), 6.81 (1H, d), 4.07 (3H, s).[2]
Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Figure 2: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Dry diethyl ether is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
The reaction should be carried out using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Quenching of the reaction and acidification are exothermic and should be performed slowly and with cooling.
This protocol provides a reliable method for the synthesis of this compound. The moderate yield is typical for this type of reaction, and the product is generally obtained with high purity after simple precipitation and washing. For researchers in drug discovery, this compound serves as a key starting material for the development of novel therapeutics.
References
Application Notes and Protocols for the Preparation of 1-Methyl-5-pyrazolecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Methyl-5-pyrazolecarboxylic acid is a valuable heterocyclic building block in organic synthesis, frequently utilized as an intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] Its structure, featuring a pyrazole ring with both methyl and carboxylic acid functional groups, allows for diverse chemical modifications, making it a key component in the synthesis of complex target molecules, including Aryl hydrocarbon receptor (AhR) antagonists for cancer research.[3] This document provides detailed protocols for two common synthetic routes to obtain this compound.
Experimental Protocols
Two primary methods for the synthesis of this compound are presented: direct carboxylation of 1-methyl-1H-pyrazole and saponification of a corresponding ester.
Method A: Direct Carboxylation of 1-Methyl-1H-pyrazole
This protocol details the synthesis of this compound via the direct carboxylation of 1-methyl-1H-pyrazole using n-butyllithium and carbon dioxide.[1][4]
Materials:
-
1-Methyl-1H-pyrazole
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane (e.g., 2.5 M)
-
Dry carbon dioxide (gas or solid pellets)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ice
Procedure:
-
Dissolve 1-methyl-1H-pyrazole in anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.[1][4]
-
Slowly add a solution of n-butyllithium in hexane dropwise to the reaction mixture over 1 hour, maintaining the temperature at -78 °C.[1]
-
Stir the reaction mixture for an additional 1-2 hours at -78 °C.[1][4]
-
Pass dry carbon dioxide gas through the mixture for approximately 30 minutes, or add crushed dry ice pellets portion-wise, while maintaining the temperature at -78 °C.[1][4]
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.[1]
-
Separate the aqueous phase and wash it with diethyl ether to remove any unreacted starting material.[1]
-
Cool the aqueous phase in an ice bath and acidify to a pH of 3 by the dropwise addition of concentrated hydrochloric acid.[1]
-
A white precipitate will form. Collect the solid by filtration.
-
Wash the collected precipitate with a small amount of ice-cold water.[1]
-
Dry the product in a vacuum desiccator over P₂O₅ to yield this compound.[1]
Method B: Saponification of 1-Methyl-5-pyrazolecarboxylate Ester
This protocol describes the hydrolysis of a 1-methyl-5-pyrazolecarboxylate ester to the corresponding carboxylic acid. This method is common for converting esters to carboxylic acids.[5][6][7]
Materials:
-
Ethyl 1-methyl-5-pyrazolecarboxylate (or other alkyl ester)
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl) (e.g., 1 M)
Procedure:
-
Dissolve the 1-methyl-5-pyrazolecarboxylate ester in methanol or a mixture of THF and water.[6]
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide to the ester solution.
-
Heat the reaction mixture to reflux and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution by the dropwise addition of hydrochloric acid until the product precipitates.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Method A: Direct Carboxylation | Method B: Saponification |
| Starting Material | 1-Methyl-1H-pyrazole | Ethyl 1-methyl-5-pyrazolecarboxylate |
| Key Reagents | n-Butyllithium, Carbon Dioxide | Sodium Hydroxide or Lithium Hydroxide |
| Solvent | Anhydrous Diethyl Ether or THF | Methanol/Water or THF/Water |
| Reaction Temperature | -78 °C to Room Temperature | Reflux Temperature |
| Reaction Time | ~4-5 hours | ~1-4 hours |
| Reported Yield | 45-49%[1][4] | Typically high (>90%) |
Visualization
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for Direct Carboxylation (Method A).
Caption: Workflow for Saponification of an Ester (Method B).
References
Application Notes and Protocols: 1-Methyl-5-pyrazolecarboxylic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-methyl-5-pyrazolecarboxylic acid and its derivatives as key intermediates in the synthesis of pharmaceuticals.
Application in the Synthesis of Phosphodiesterase Type 5 (PDE5) Inhibitors: The Sildenafil Example
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a close derivative of this compound, is a crucial building block in the multi-step synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Sildenafil is widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension. The integrity of the pyrazole intermediate is pivotal as it directly impacts the yield, purity, and safety of the final active pharmaceutical ingredient (API).
Experimental Workflow for Sildenafil Synthesis
The synthesis of Sildenafil from its pyrazole carboxylic acid intermediate is a multi-step process involving nitration, amidation, reduction, cyclization, and sulfonation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide [1][2][3]
-
Nitration: To a solution of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid in dichloromethane, add concentrated nitric acid dropwise while maintaining the temperature below 15°C. After stirring for approximately 40 minutes, add concentrated sulfuric acid dropwise at the same temperature.
-
Amidation: The resulting 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is then converted to its carboxamide. This can be achieved by treatment with thionyl chloride followed by ammonium hydroxide.
Protocol 2: Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide [4]
-
Reduction: The nitro group of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is reduced to an amino group. A common method is catalytic hydrogenation using a palladium catalyst (Pd/C) in a suitable solvent like ethyl acetate. Alternative reducing agents such as zinc particles in the presence of ammonium formate can also be used.[5]
Protocol 3: Synthesis of Sildenafil [4][6]
-
Acylation and Cyclization: The 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is acylated with 2-ethoxybenzoyl chloride, followed by cyclization to form the pyrazolopyrimidinone core, yielding 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
-
Chlorosulfonation: The pyrazolopyrimidinone intermediate is selectively chlorosulfonated at the 5'-position of the phenyl ring using a mixture of chlorosulfonic acid and thionyl chloride.
-
Condensation: The final step involves the condensation of the sulfonyl chloride with 1-methylpiperazine to yield Sildenafil.
Quantitative Data for Sildenafil Synthesis Intermediates
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C₈H₁₁N₃O₄ | 213.19 | - |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C₈H₁₂N₄O₃ | 212.21 | 141-143 |
| 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | C₁₇H₂₀N₄O₂ | 312.37 | 141-145 |
| 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | C₁₇H₁₉ClN₄O₄S | 410.90 | - |
| Sildenafil | C₂₂H₃₀N₆O₄S | 474.58 | 187-189 |
Note: Data is compiled from various sources and may vary depending on the specific experimental conditions.[1][2][3][5][7][8][9]
Signaling Pathway of Sildenafil
Sildenafil functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to smooth muscle relaxation and vasodilation.
Application in the Synthesis of Anticancer Agents
Pyrazole derivatives are recognized as privileged scaffolds in the development of anticancer agents, targeting various protein kinases such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).
Example: Pyrazole-based CDK2 Inhibitors
A number of pyrazole-based compounds have been synthesized and identified as potent inhibitors of CDK2, a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Protocol 4: General Synthesis of a Pyrazole-based Inhibitor Scaffold
This protocol outlines a general method for synthesizing a pyrazole core that can be further elaborated to create various kinase inhibitors.
-
Condensation: React this compound with a suitable amine to form an amide linkage. This can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt) or by converting the carboxylic acid to an acid chloride.
-
Further Derivatization: The resulting pyrazole amide can be further modified. For instance, if the coupled amine contains other functional groups, these can be used for subsequent reactions to build the final inhibitor structure.
Quantitative Data for Representative Pyrazole-based CDK2 Inhibitors
| Compound Reference | Target | IC₅₀ (µM) |
| Compound 4 | CDK2 | 3.82 |
| Compound 7a | CDK2 | 2.0 |
| Compound 7d | CDK2 | 1.47 |
| Compound 9 | CDK2 | 0.96 |
| AT7519 | CDK1,2,4,6,9 | 0.01-0.21 |
| CAN508 | CDK2 | 0.35 |
Data from a study on novel pyrazole derivatives as CDK2/cyclin A2 enzyme inhibitors.[10]
Signaling Pathway of Pyrazole-based CDK2 Inhibitors
CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle. Pyrazole-based inhibitors can bind to the ATP-binding pocket of CDK2, preventing its kinase activity and leading to cell cycle arrest.
Application in the Synthesis of Factor Xa Inhibitors
Derivatives of this compound are also valuable intermediates in the synthesis of direct oral anticoagulants (DOACs) that target Factor Xa, a critical enzyme in the coagulation cascade.
Example: Synthesis of Apixaban-like Scaffolds
While the industrial synthesis of Apixaban is complex, a plausible laboratory-scale synthesis of a related pyrazolopyridinone core can be envisioned starting from a 1-methyl-5-pyrazolecarboxylate derivative.
Protocol 5: Representative Synthesis of a Pyrazolopyridinone Core
-
Amidation: Convert ethyl 1-methyl-1H-pyrazole-5-carboxylate to the corresponding amide by reacting with an appropriate amine.
-
Cyclization: A subsequent intramolecular cyclization reaction, potentially via a Dieckmann condensation or similar strategy, can be employed to form the fused pyridinone ring system, a key structural feature of many Factor Xa inhibitors.
Experimental Workflow for a Generic Factor Xa Inhibitor
References
- 1. echemi.com [echemi.com]
- 2. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 3. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C8H12N4O3 | CID 2754492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 5. 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 6. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone | C17H20N4O2 | CID 135401477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | C17H19ClN4O4S | CID 135496216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Methyl-5-pyrazolecarboxylic Acid
AN-MPCA-001
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Methyl-5-pyrazolecarboxylic acid is a key building block and intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its accurate quantification is crucial for process optimization, quality control, and metabolic studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methods described are based on established analytical principles for similar pyrazole derivatives and are intended to serve as a comprehensive guide for laboratory implementation.[2][3][4]
Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of this compound in bulk materials and simple formulations. The principle of this method relies on the separation of the analyte from potential impurities on a reversed-phase column followed by detection using a UV detector.[3][4]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an HPLC-UV method for the quantification of pyrazole derivatives, which can be expected for this compound upon method validation.[4][5]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~50-200 ng/mL |
| Limit of Quantitation (LOQ) | ~150-600 ng/mL |
| Wavelength (λmax) | ~259 nm |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). An isocratic elution with a ratio of 70:30 (v/v) A:B can be a starting point.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.[3]
-
Detection Wavelength: 259 nm.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3]
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to obtain an expected concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[3]
5. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow Diagram
References
Application Note: HPLC Analysis of 1-Methyl-5-pyrazolecarboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-5-pyrazolecarboxylic acid and its derivatives are key building blocks in medicinal chemistry and drug discovery, forming the structural core of numerous compounds with a wide range of biological activities. Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and pharmacokinetic studies of these compounds. This application note provides a comprehensive overview and detailed protocols for the analysis of this compound and its derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established techniques for similar pyrazole derivatives and are intended to serve as a robust starting point for method development and validation.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the HPLC analysis of pyrazole derivatives, based on established methods. These values can be used as a benchmark during method development for this compound and its analogs.
Table 1: Typical Retention Times and System Suitability Parameters
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Pyrazole Derivative Standard 1 | 5.6 | 1.1 | > 2000 |
| Pyrazole Derivative Standard 2 | 7.2 | 1.2 | > 2000 |
| This compound (Predicted) | 4.0 - 6.0 | < 1.5 | > 2000 |
Table 2: Method Validation Parameters
| Parameter | Typical Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 - 10 µg/mL |
| Limit of Quantification (LOQ) | 5 - 20 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocols
The following are detailed protocols for the HPLC analysis of this compound and its derivatives. These protocols are based on reverse-phase HPLC methods commonly used for pyrazole compounds.[1][2][3]
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is suitable for the routine analysis and quantification of this compound and its derivatives in bulk drug substances and simple formulations.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA) or Phosphoric acid
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% TFA in WaterB: Methanol or Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 20:80 v/v Water:Methanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 ± 2°C |
| Detection Wavelength | 206 nm (or as determined by UV scan) |
| Injection Volume | 5.0 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Further dilute the stock solution to prepare working standards in the desired concentration range (e.g., 50-150 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the analyte peak in the sample chromatogram based on the retention time and calibration curve of the standard.
Protocol 2: LC-MS/MS for Bioanalysis
This protocol is designed for the sensitive and selective quantification of this compound and its derivatives in biological matrices such as plasma.[1]
1. Instrumentation and Materials:
-
LC-MS/MS system (High-Performance Liquid Chromatography with a tandem mass spectrometer)
-
C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (a structurally similar pyrazole derivative or a stable isotope-labeled version of the analyte)
-
Microcentrifuge tubes
-
Nitrogen evaporator
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, hold for 0.5 min. Linearly increase to 95% B over 2.5 min. Hold at 95% B for 1 min. Return to 5% B in 0.1 min and re-equilibrate for 0.9 min.[1] |
| Flow Rate | 0.4 mL/min[1] |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode |
| Mass Spectrometer | Triple quadrupole |
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of the plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration.[1]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Inject 10 µL into the LC-MS/MS system.[1]
4. Calibration and Quality Control:
-
Prepare calibration standards by spiking known concentrations of the analyte into a blank biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure accuracy and precision.[1]
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound and its derivatives.
References
Anwendungs- und Protokollhinweise zur Derivatisierung von 1-Methyl-5-pyrazolcarbonsäure für die GC-MS-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik für die Trennung, Identifizierung und Quantifizierung von flüchtigen und thermisch stabilen Verbindungen.[1][2] Viele polare Analyten, wie z. B. Carbonsäuren, sind jedoch aufgrund ihrer geringen Flüchtigkeit und der Tendenz zur Adsorption an aktiven Stellen in der GC-Säule nicht direkt für die GC-MS-Analyse geeignet. 1-Methyl-5-pyrazolcarbonsäure, eine heterocyclische Carbonsäure, fällt in diese Kategorie. Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt erforderlich, um die polare Carboxylgruppe in eine weniger polare und flüchtigere funktionelle Gruppe umzuwandeln.[1][3]
Die gängigsten Derivatisierungsstrategien für Carbonsäuren sind die Silylierung und die Alkylierung (insbesondere die Veresterung). Bei der Silylierung wird ein aktiver Wasserstoff durch eine Trimethylsilyl (TMS)-Gruppe ersetzt, was die Flüchtigkeit erhöht.[4] Die Veresterung, insbesondere die Bildung von Methylestern, ist eine weitere robuste Methode, um die Polarität von Carbonsäuren zu reduzieren.[5] Diese Anwendungshinweise beschreiben ein detailliertes Protokoll für die Derivatisierung von 1-Methyl-5-pyrazolcarbonsäure durch Veresterung zu ihrem Methylester für die anschließende quantitative Analyse mittels GC-MS.
Experimentelle Protokolle
Protokoll 1: Methylester-Derivatisierung mit (Trimethylsilyl)diazomethan (TMSD)
Diese Methode ist aufgrund ihrer schnellen Reaktionskinetik bei Raumtemperatur und der einfachen Handhabung vorteilhaft. TMSD ist eine sicherere Alternative zu Diazomethan.
Benötigte Materialien:
-
1-Methyl-5-pyrazolcarbonsäure (Standard oder getrockneter Probenextrakt)
-
(Trimethylsilyl)diazomethan-Lösung (2.0 M in Diethylether oder Hexan)
-
Methanol (in GC-Qualität)
-
Toluol (in GC-Qualität)
-
Ethylacetat (in GC-Qualität)
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Schraubverschluss und Septum)
-
Präzisionsspritzen
-
Vortexmischer
-
Stickstoff-Verdampfer
Vorgehensweise:
-
Probenvorbereitung: Eine genau abgewogene Menge (ca. 1 mg) 1-Methyl-5-pyrazolcarbonsäure-Standard oder der getrocknete Rückstand eines Probenextrakts wird in ein Reaktionsgefäß gegeben.
-
Lösung: Die Probe wird in 200 µL einer Mischung aus Toluol und Methanol (9:1, v/v) gelöst.
-
Derivatisierung: Unter einem Abzug werden langsam 50 µL der 2.0 M (Trimethylsilyl)diazomethan-Lösung zugegeben. Die Zugabe sollte tropfenweise erfolgen, da eine Gasentwicklung (Stickstoff) auftritt.
-
Reaktion: Das Gefäß wird verschlossen und für 20 Minuten bei Raumtemperatur vortexen. Das Ende der Reaktion ist oft durch das Aufhören der Gasentwicklung und die Persistenz einer leichten Gelbfärbung der TMSD-Lösung erkennbar.
-
Quenchen: Um überschüssiges Reagenz zu entfernen, können einige Tropfen Essigsäure zugegeben werden, bis die gelbe Farbe verschwindet. Dieser Schritt ist optional und oft nicht notwendig, wenn ein geringer Überschuss an Reagenz verwendet wird.
-
Lösungsmittelentfernung: Das Lösungsmittel wird unter einem sanften Stickstoffstrom bei Raumtemperatur eingedampft.
-
Rekonstitution: Der derivatisierte Rückstand wird in einer definierten Menge (z. B. 500 µL) Ethylacetat oder einem anderen für die GC-Analyse geeigneten Lösungsmittel aufgenommen.
-
Analyse: Die rekonstituierte Probe ist nun bereit für die Injektion in das GC-MS-System.
Protokoll 2: GC-MS-Analyse des derivatisierten Produkts
Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Instrument und die Anwendung optimiert werden.
GC-Bedingungen:
-
Gaschromatograph: Agilent 7890B GC oder Äquivalent
-
Säule: DB-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalente apolare Säule
-
Trägergas: Helium, konstante Flussrate von 1.2 mL/min
-
Injektor-Temperatur: 250 °C
-
Injektionsvolumen: 1 µL
-
Injektionsmodus: Splitless (Split-Öffnung nach 1 min)
-
Ofen-Temperaturprogramm:
-
Anfangstemperatur: 80 °C, gehalten für 2 Minuten
-
Rampe 1: Anstieg um 10 °C/min auf 200 °C
-
Rampe 2: Anstieg um 25 °C/min auf 280 °C, gehalten für 5 Minuten
-
MS-Bedingungen:
-
Massenspektrometer: Agilent 5977A MSD oder Äquivalent
-
Ionisierungsmodus: Elektronenstoßionisation (EI) bei 70 eV
-
Ionenquellen-Temperatur: 230 °C
-
Quadrupol-Temperatur: 150 °C
-
Transfer-Line-Temperatur: 280 °C
-
Scan-Modus:
-
Full Scan: m/z 40-400 (zur Identifizierung und Spektrenaufnahme)
-
Selected Ion Monitoring (SIM): Zur Quantifizierung (spezifische Ionen für den Methylester von 1-Methyl-5-pyrazolcarbonsäure auswählen, z. B. das Molekülion und charakteristische Fragmentionen)
-
Datenpräsentation
Die quantitative Leistungsfähigkeit der Methode muss durch die Erstellung einer Kalibrierungskurve und die Bestimmung wichtiger analytischer Parameter validiert werden. Die folgende Tabelle zeigt beispielhafte Daten, die für eine solche Analyse erwartet werden können. Die tatsächlichen Werte müssen experimentell ermittelt werden.
Tabelle 1: Beispielhafte quantitative Leistungsdaten für die GC-MS-Analyse von derivatisierter 1-Methyl-5-pyrazolcarbonsäure
| Parameter | Wert | Anmerkungen |
| Retentionszeit (t_R) | ~ 10.5 min | Abhängig vom exakten GC-Programm und der Säule. |
| Quantifizierungsion (m/z) | 140 (M⁺) | Das Molekülion des Methylesters. |
| Qualifizierungsionen (m/z) | 109, 81 | Charakteristische Fragmentionen zur Bestätigung der Identität. |
| Linearer Bereich | 0.1 - 50 µg/mL | Typischer Bereich für quantitative Analysen. |
| Korrelationskoeffizient (R²) | > 0.995 | Zeigt eine gute Linearität der Kalibrierungskurve an. |
| Nachweisgrenze (LOD) | 0.03 µg/mL | Signal-Rausch-Verhältnis von 3:1. |
| Bestimmungsgrenze (LOQ) | 0.1 µg/mL | Signal-Rausch-Verhältnis von 10:1; niedrigster Kalibrierpunkt. |
| Präzision (% RSD) | < 10% | Relative Standardabweichung für wiederholte Messungen. |
Visualisierung des Arbeitsablaufs
Der folgende Arbeitsablauf illustriert die logische Abfolge der Schritte von der Probenvorbereitung bis zur Datenanalyse.
References
Application Notes and Protocols for 1-Methyl-5-pyrazolecarboxylic Acid in the Synthesis of Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable structures, and functional versatility make them promising candidates for applications in gas storage, separation, catalysis, and drug delivery. Pyrazole-based carboxylic acids are a versatile class of organic linkers for MOF synthesis, offering a combination of a rigid heterocyclic ring and a strong coordinating carboxylic acid group.
This document provides detailed application notes and protocols regarding the use of 1-Methyl-5-pyrazolecarboxylic acid in the synthesis of coordination polymers and potentially, Metal-Organic Frameworks. It is important to note that while the coordination chemistry of pyrazole-carboxylic acids is well-explored, at the time of this writing, there is a lack of published literature specifically describing the synthesis of porous MOFs using this compound as the primary building block.
Therefore, this document presents a representative protocol for the synthesis of a coordination polymer using a closely related ligand, 1,3-dimethyl-pyrazole-5-carboxylic acid, with a copper(II) metal center. This protocol serves as a practical guide and a starting point for the development of synthetic procedures for MOFs based on this compound. The principles and methodologies described herein are broadly applicable to the synthesis of related coordination materials.
Application: Synthesis of a Copper(II) Coordination Polymer with a Methylated Pyrazole-5-Carboxylic Acid Ligand
This section details the synthesis of a copper(II) coordination polymer with 1,3-dimethyl-pyrazole-5-carboxylic acid. This compound serves as a model for the coordination behavior of N-methylated pyrazole-5-carboxylic acids and provides a basis for the development of synthetic strategies for MOFs with this compound.
Experimental Protocol: Synthesis of a [Cu(L)₂(H₂O)₂] Complex (where L = 1,3-dimethyl-pyrazole-5-carboxylate)[1]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
1,3-dimethyl-pyrazole-5-carboxylic acid (HL)
-
Methanol (MeOH)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of 0.25 mmol of Cu(OAc)₂·H₂O in 10 cm³ of warm methanol.
-
Prepare a solution of 0.5 mmol of 1,3-dimethyl-pyrazole-5-carboxylic acid in 5 cm³ of warm methanol.
-
-
Reaction Mixture:
-
Combine the two methanolic solutions.
-
Stir the resulting mixture at room temperature.
-
-
Crystallization:
-
Allow the solution to stand at room temperature.
-
Blue crystals of the [Cu(L)₂(H₂O)₂] complex will form upon slow evaporation of the solvent over a period of several days.
-
-
Isolation and Drying:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Air-dry the crystals.
-
Characterization: The resulting crystalline material can be characterized by single-crystal X-ray diffraction to determine its structure.
Data Presentation
The following table summarizes the crystallographic data for the [Cu(L)₂(H₂O)₂] complex synthesized with 1,3-dimethyl-pyrazole-5-carboxylic acid, which provides an indication of the type of structural information that would be obtained for a similar compound synthesized with this compound.[1]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₆CuN₄O₆ |
| Formula Weight | 387.83 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.356(1) |
| b (Å) | 10.352(1) |
| c (Å) | 9.387(1) |
| β (°) | 109.81(1) |
| Volume (ų) | 764.4(2) |
| Z | 2 |
| Density (calculated) | 1.685 g/cm³ |
| Coordination Geometry | Square-planar |
Visualizations
Logical Workflow for MOF Synthesis
The following diagram illustrates a general workflow for the synthesis and characterization of Metal-Organic Frameworks.
Caption: General workflow for the synthesis and characterization of MOFs.
Coordination of 1,3-dimethyl-pyrazole-5-carboxylate with Copper(II)
This diagram depicts the square-planar coordination environment of the copper(II) ion in the model complex, as determined by single-crystal X-ray diffraction.[1]
Caption: Coordination environment of the Cu(II) center.
Potential Applications and Future Directions
While specific applications for MOFs based on this compound have not yet been reported, the broader class of pyrazolate-based MOFs has shown significant promise in several areas. The introduction of a methyl group on the pyrazole ring can influence the electronic properties and the steric environment of the ligand, potentially leading to MOFs with tailored properties.
Potential applications that could be explored for MOFs synthesized with this compound include:
-
Gas Storage and Separation: The pore size and surface chemistry of the MOF could be tuned by the choice of metal center and synthesis conditions to selectively adsorb gases like CO₂ or H₂.
-
Catalysis: The metal nodes within the MOF could act as catalytic sites, and the functionalized pores could provide a specific environment for chemical reactions.
-
Sensing: The luminescence or electronic properties of the MOF could be sensitive to the presence of specific molecules, enabling its use as a chemical sensor.
-
Drug Delivery: The porous structure could be utilized to encapsulate and release drug molecules in a controlled manner.
Researchers are encouraged to use the provided protocols as a foundation for exploring the synthesis of novel MOFs with this compound and investigating their potential in these and other applications. The systematic study of how the methyl group at the 1-position of the pyrazole ring influences the resulting MOF structure and properties will be a valuable contribution to the field of crystal engineering and materials science.
References
Synthesis of 1-Methyl-1H-pyrazole-5-carboxamides: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 1-methyl-1H-pyrazole-5-carboxamides, a class of compounds with significant interest in medicinal chemistry and drug discovery. The protocols outlined below describe the synthesis of the key intermediate, 1-methyl-1H-pyrazole-5-carboxylic acid, its conversion to the corresponding acyl chloride, and the final amide coupling step to yield the target carboxamides.
Introduction
1-Methyl-1H-pyrazole-5-carboxamides are a versatile class of heterocyclic compounds. The pyrazole scaffold is a prominent feature in many biologically active molecules, and the carboxamide functional group allows for diverse structural modifications, making this class of compounds a valuable target for the development of new therapeutic agents. This application note provides a comprehensive guide for the laboratory-scale synthesis of these important compounds.
Overall Synthesis Workflow
The synthesis of 1-methyl-1H-pyrazole-5-carboxamides is typically achieved through a three-step process. The workflow begins with the synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid, which is then activated to its acyl chloride derivative. The final step involves the coupling of the acyl chloride with a desired amine to form the target carboxamide.
Caption: General synthetic workflow for 1-methyl-1H-pyrazole-5-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic Acid
This protocol describes the synthesis of the key precursor, 1-methyl-1H-pyrazole-5-carboxylic acid, from 1-methyl-1H-pyrazole.
Materials:
-
1-Methyl-1H-pyrazole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Dry diethyl ether (Et2O)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), concentrated
-
Water (H2O)
-
Sodium sulfate (Na2SO4), anhydrous
Procedure:
-
To a stirred solution of 1-methyl-1H-pyrazole (1 equivalent) in dry diethyl ether under a nitrogen atmosphere at -78 °C, add n-butyllithium in hexanes (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
While maintaining the temperature at -78 °C, add crushed dry ice in small portions.
-
Allow the reaction mixture to warm to room temperature and then quench with water.
-
Separate the aqueous layer and wash it with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-pyrazole-5-carboxylic acid as a white solid.
Protocol 2: Synthesis of 1-Methyl-1H-pyrazole-5-carbonyl Chloride
This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride.
Materials:
-
1-Methyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl2)
-
Benzene or Toluene (anhydrous)
Procedure:
-
To a suspension of 1-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in anhydrous benzene or toluene, add thionyl chloride (2-3 equivalents).
-
Reflux the mixture for 2-3 hours, until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1-methyl-1H-pyrazole-5-carbonyl chloride, which can be used in the next step without further purification. A yield of 96.1% has been reported for a similar transformation.[1]
Protocol 3: Synthesis of N-Aryl-1-methyl-1H-pyrazole-5-carboxamides
This protocol describes the final amide coupling step to produce the target compounds.
Materials:
-
1-Methyl-1H-pyrazole-5-carbonyl chloride
-
Substituted aniline or other primary/secondary amine (1 equivalent)
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at room temperature.
-
Add a solution of 1-methyl-1H-pyrazole-5-carbonyl chloride (1 equivalent) in dichloromethane dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 12 hours.[2]
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-1-methyl-1H-pyrazole-5-carboxamide.
Data Presentation
The following table summarizes the characterization data for a selection of synthesized 1-methyl-1H-pyrazole-5-carboxamides and related analogs.
| Compound ID | Amine Used | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |
| 1 | 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | Good | - | ¹H NMR (CDCl₃): δ 5.74 (s, 1H, pyrazole-H4), 3.40 (s, 3H, N-CH₃), 2.48 (s, 6H, tosyl-CH₃), 1.24 (s, 9H, t-Bu). | [2] |
| 2 | p-Chloroacetanilide | 73 | 229 | ¹H NMR (DMSO-d₆): δ 8.64-7.05 (m, 18H, Ar-H), 2.18 (s, 3H, CH₃). | [3] |
| 3 | Acetanilide | 77 | 252 | FT-IR (KBr, cm⁻¹): 2972, 2853 (C-H), 1677, 1654, 1622 (C=O). | [3] |
| 4 | p-Nitroacetanilide | 69 | 242 | ¹H NMR (DMSO-d₆): δ 8.63-7.20 (m, 18H, Ar-H), 2.11 (s, 3H, CH₃). | [3] |
Signaling Pathway and Logical Relationships
The synthesis of 1-methyl-1H-pyrazole-5-carboxamides involves a logical progression of chemical transformations. The following diagram illustrates the key steps and intermediates.
Caption: Logical flow of the synthetic steps.
This application note provides a solid foundation for the synthesis of 1-methyl-1H-pyrazole-5-carboxamides. Researchers can adapt these protocols to generate a diverse library of compounds for further investigation in various research and development endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-5-pyrazolecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Methyl-5-pyrazolecarboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic routes include:
-
Methylation of a pyrazole carboxylate ester: This involves the methylation of a pre-existing pyrazole carboxylate ester, often using a methylating agent like dimethyl sulfate or the greener alternative, dimethyl carbonate.[1]
-
Cyclocondensation reactions: These methods involve the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring.[2]
-
Oxidation of a methyl group: This involves the oxidation of a methyl group at the 5-position of a 1-methyl-pyrazole precursor.[3]
-
Carboxylation of 1-methyl-1H-pyrazole: This method involves the direct introduction of a carboxylic acid group onto the 1-methyl-1H-pyrazole ring.[4]
Q2: What are the key factors influencing the yield and purity of the final product?
A2: Several factors can significantly impact the outcome of the synthesis:
-
Choice of starting materials and reagents: The purity of reactants is crucial. For instance, using fresh, high-purity hydrazine is important as it can decompose over time.[2]
-
Reaction conditions: Parameters such as temperature, solvent, and reaction time must be carefully controlled.[2]
-
Regioselectivity: In syntheses involving unsymmetrical starting materials, the formation of regioisomers can occur, which may be difficult to separate and will lower the yield of the desired product.[2][5]
-
Work-up and purification methods: Proper work-up and purification techniques are essential to remove byproducts and unreacted starting materials.[2]
Q3: Are there greener alternatives to hazardous reagents like dimethyl sulfate?
A3: Yes, dimethyl carbonate (DMC) is a non-toxic and environmentally friendly alternative to the highly toxic dimethyl sulfate for the methylation step.[1][6] Reactions using DMC can achieve high yields, sometimes up to 90%, and reduce the formation of byproducts.[1]
Troubleshooting Guide
Issue 1: Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time or temperature, or adding more of a key reagent.[2] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For instance, in the methylation using dimethyl carbonate and NaH in DMF, the temperature range is critical (80-140°C).[1] |
| Poor Quality of Reagents | Use fresh, high-purity starting materials. Impurities in reactants, especially in hydrazine, can lead to side reactions and lower yields.[2] |
| Formation of Regioisomers | The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of regioisomers.[2] Controlling the regioselectivity is key to improving the yield of the desired product. This can sometimes be influenced by the choice of solvent and reaction temperature. |
Issue 2: Formation of Impurities
| Potential Cause | Recommended Solution |
| Side Reactions | Minimize side reactions by controlling the reaction conditions. For example, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of sensitive substrates.[2] |
| Unreacted Starting Materials | Ensure the reaction goes to completion. After the reaction, employ appropriate purification methods. For instance, an acidic wash can be used to remove unreacted basic hydrazine starting material.[2] |
| Byproduct Formation | The choice of reagents can influence byproduct formation. Using dimethyl carbonate instead of dimethyl sulfate can lead to fewer byproducts.[1] Purification techniques like flash column chromatography are effective for removing impurities.[2] |
Experimental Protocols
Protocol 1: Synthesis via Carboxylation of 1-Methyl-1H-pyrazole
This protocol describes the synthesis of 1-Methyl-1H-pyrazole-5-carboxylic acid starting from 1-methyl-1H-pyrazole.
Methodology:
-
Dissolve 1-methyl-1H-pyrazole (609 mmol) in dry diethyl ether (600 ml) under a nitrogen atmosphere.
-
Cool the solution to -78°C.
-
Add a solution of n-butyl lithium in hexane (2.6 M, 670 mmol) dropwise over 1 hour.
-
Stir the reaction mixture for an additional hour at -78°C.
-
Pass dry carbon dioxide gas through the mixture at -78°C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then quench with water (500 ml).
-
Separate the aqueous phase, wash with diethyl ether (500 ml), and cool to 2-3°C.
-
Acidify the stirred mixture with concentrated hydrochloric acid to a pH of 3.
-
Collect the resulting precipitate by filtration, wash with ice water (20 ml), and dry to obtain the product.[4]
Yield Data:
| Method | Reported Yield | Reference |
| Carboxylation of 1-Methyl-1H-pyrazole (Protocol 1) | 45.4% | [4] |
| Electrooxidation of 5-formyl-1-methylpyrazole | 79% (initial), 97.8% (total after recovery) | [4] |
| Methylation of ethyl 3-ethyl-5-pyrazolecarboxylate with dimethyl carbonate | 65.1 - 90.5% (for the ethyl ester) | [1] |
| Oxidation of 3,5-dimethylpyrazole | 18% | [3] |
Visualizations
Caption: Workflow for the synthesis of this compound via carboxylation.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Methyl-5-pyrazolecarboxylic Acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-Methyl-5-pyrazolecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: Such as 1-methyl-1H-pyrazole or the corresponding ester if the synthesis involves hydrolysis.[1][2]
-
Regioisomers: Depending on the synthetic strategy, isomers like 1-Methyl-3-pyrazolecarboxylic acid or 1-Methyl-4-pyrazolecarboxylic acid can form.
-
Inorganic Salts: Salts like NaCl or Na₂SO₄ may be present from workup procedures.[3]
-
Residual Solvents: Solvents used in the reaction or initial extraction (e.g., THF, Diethyl Ether, Dichloromethane) may be present.[1][3]
Q2: My purified product has a low melting point and a broad melting range. What does this indicate?
A2: A low or broad melting point typically indicates the presence of impurities. The reported melting point for pure this compound is in the range of 220-225 °C.[4] Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Further purification steps are recommended.
Q3: I performed a recrystallization, but my yield is very low (< 50%). What are the likely causes?
A3: A poor yield from recrystallization can result from several factors:
-
Using excessive solvent: Dissolving the crude product in too much solvent will keep a significant portion of your compound in the solution (mother liquor) even after cooling.[5]
-
Premature crystallization: If the solution cools too quickly, especially during a hot filtration step, product can be lost.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility at low temperatures, the recovery will be poor.
-
Excessive use of decolorizing carbon: Activated charcoal can adsorb your product along with colored impurities, reducing the final yield.[5]
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point. To resolve this, you can:
-
Increase the amount of solvent: Add more hot solvent to ensure the compound stays dissolved at a temperature below its melting point.[5]
-
Lower the crystallization temperature: Try cooling the solution more slowly or use a solvent system with a lower boiling point.
-
Change the solvent system: A different solvent or a mixture of solvents (e.g., ethanol/water) might be more suitable.
-
Try trituration: If crystallization fails, remove the solvent and try triturating the resulting oil with a non-polar solvent like hexanes to induce solidification.[6]
Q5: Is column chromatography a suitable purification method for this compound?
A5: Yes, column chromatography can be an effective purification method, especially if recrystallization fails to remove persistent impurities like regioisomers. Given that this compound is a highly polar compound, standard silica gel chromatography may be challenging. Consider using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate with a small amount of acetic acid) or reverse-phase (C18) chromatography for better results.[6]
Troubleshooting Guides
Problem 1: Purity is low after initial isolation.
-
Symptom: TLC or ¹H NMR analysis of the crude product shows multiple spots or unexpected peaks.
-
Diagnosis & Solution:
-
Identify Impurity Type:
-
Neutral/Non-acidic Impurities (e.g., unreacted 1-methyl-pyrazole): These are best removed by an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous basic solution (e.g., sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.[7][8]
-
Colored Impurities: If the product has a persistent color (e.g., yellow or brown), it may contain polymeric or oxidized byproducts. These can often be removed by treating a solution of the compound with a small amount of activated charcoal before recrystallization.
-
Other Acidic Impurities/Isomers: If impurities are structurally similar (e.g., regioisomers), an acid-base extraction will not be effective. Careful recrystallization from a suitable solvent or column chromatography is required.
-
-
Problem 2: The product does not precipitate after acidifying the basic aqueous solution.
-
Symptom: After performing an acid-base extraction, the aqueous layer remains clear upon acidification with HCl.
-
Diagnosis & Solution:
-
Check pH: Ensure enough acid has been added to bring the pH to ~2-3. Use pH paper to confirm. The pKa of this compound is approximately 3.03, so the solution must be sufficiently acidic to protonate the carboxylate.[4]
-
Check for Emulsion/Oiling Out: The product may be separating as a fine suspension or an oil rather than a filterable solid. If this occurs, extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane (3x volumes).[9] Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to recover the product.
-
Low Concentration: If the product concentration is very low, it may simply be soluble in the acidic water. Try to concentrate the aqueous solution under reduced pressure or extract with an organic solvent as described above.
-
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O₂ | |
| Molecular Weight | 126.11 g/mol | |
| Melting Point | 220-225 °C | [4] |
| pKa (Predicted) | 3.03 ± 0.25 | [4] |
| Appearance | White to off-white solid/powder | [4] |
Table 2: Suggested Solvents for Recrystallization
| Solvent System | Rationale | Source(s) |
| Ethanol/Water | Good for polar compounds; solubility is high in hot ethanol and low in cold aqueous ethanol. | [10] |
| Methanol/Ethyl Acetate | A combination of polar protic and polar aprotic solvents can provide the necessary solubility gradient. | [11] |
| Water | As a polar molecule, the compound may be recrystallized from hot water, though solubility might be limited. | [12] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic this compound from neutral organic impurities.
-
Dissolution: Dissolve the crude solid (e.g., 1.0 g) in a suitable organic solvent (e.g., 20-30 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
Base Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure buildup (from CO₂ evolution).[8]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.
-
Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over Na₂SO₄, and evaporated to identify the impurities.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution is ~2-3 (check with pH paper).[3] A white precipitate of the pure product should form.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for recrystallizing the product obtained from the acid-base extraction or other initial purification.
-
Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat. If using a co-solvent system, add the second solvent (the "anti-solvent," e.g., water) dropwise until the solution becomes faintly cloudy. Re-heat gently until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the crystals under vacuum.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. echemi.com [echemi.com]
- 2. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]
- 3. guidechem.com [guidechem.com]
- 4. 1-Methyl-1H-pyrazole-5-carboxylic acid CAS#: 16034-46-1 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 1-Methyl-5-pyrazolecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 1-Methyl-5-pyrazolecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Cyclocondensation followed by methylation and hydrolysis: This classic route involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine to form the pyrazole ring, followed by N-methylation and subsequent hydrolysis of an ester group to the carboxylic acid.
-
Carboxylation of 1-methyl-1H-pyrazole: This method involves the direct carboxylation of 1-methyl-1H-pyrazole, often using a strong base like n-butyllithium followed by quenching with carbon dioxide.[1]
-
Oxidation of 5-formyl-1-methylpyrazole: The aldehyde precursor can be oxidized to the corresponding carboxylic acid.[1]
Q2: What is the primary side reaction of concern in the synthesis of this compound?
A2: The most significant side reaction is the formation of the regioisomeric impurity, 1-Methyl-3-pyrazolecarboxylic acid . This occurs when an unsymmetrical 1,3-dicarbonyl precursor reacts with methylhydrazine, leading to two possible orientations of the methyl group on the pyrazole ring. The ratio of these isomers is highly dependent on the reaction conditions.
Q3: How can I minimize the formation of the unwanted 1-Methyl-3-pyrazolecarboxylic acid regioisomer?
A3: Controlling regioselectivity is a key challenge. The following factors can be manipulated to favor the desired this compound isomer:
-
pH Control: The pH of the reaction medium is critical. Under acidic conditions, the nucleophilicity of the nitrogen atoms in methylhydrazine can be altered, influencing which nitrogen atom initiates the cyclization.
-
Solvent Selection: The choice of solvent can significantly impact the isomeric ratio. For instance, using fluorinated alcohols has been reported to enhance regioselectivity in some pyrazole syntheses.
-
Temperature: The reaction temperature can affect the kinetics of the competing cyclization pathways. Optimization is often required to find the ideal temperature that maximizes the yield of the desired isomer.
-
Steric and Electronic Effects: The substituents on the 1,3-dicarbonyl precursor can sterically or electronically direct the cyclization to favor one regioisomer over the other.
Q4: What other side reactions can occur during the synthesis?
A4: Besides regioisomer formation, other potential side reactions include:
-
Incomplete Cyclization: This can lead to the formation of hydrazone intermediates.
-
Hydrazine Decomposition: At elevated temperatures, hydrazine and its derivatives can decompose, leading to the formation of tars and other colored impurities.
-
Incomplete Hydrolysis: When preparing the carboxylic acid from its ester precursor, the hydrolysis step may not go to completion, especially under acidic conditions where the reaction is reversible.[2][3]
Q5: How can I purify the final this compound product?
A5: Purification can be achieved through several methods:
-
Recrystallization: This is a common method for purifying the solid carboxylic acid.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from side products and unreacted starting materials.
-
Acid-Base Extraction: The acidic nature of the product allows for its separation from neutral or basic impurities through extraction with a basic aqueous solution, followed by acidification to precipitate the pure product.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time, temperature, or adding a catalyst. |
| Suboptimal Reaction Conditions | Systematically vary the solvent, temperature, and pH to find the optimal conditions for your specific starting materials. |
| Impure Starting Materials | Ensure the purity of your 1,3-dicarbonyl compound and methylhydrazine, as impurities can lead to side reactions and lower yields. |
| Decomposition of Reagents | If the reaction mixture turns dark or tarry, consider running the reaction at a lower temperature or under an inert atmosphere (e.g., nitrogen) to prevent the decomposition of hydrazine. |
Problem 2: High Proportion of the 1-Methyl-3-pyrazolecarboxylic Acid Isomer
| Possible Cause | Troubleshooting Solution |
| Unfavorable Reaction Conditions | As detailed in the FAQs, adjust the pH, solvent, and temperature of the cyclocondensation step. A systematic optimization may be necessary. |
| Nature of the 1,3-Dicarbonyl Precursor | If possible, consider modifying the substituents on the dicarbonyl compound to enhance the steric or electronic bias towards the formation of the desired 5-substituted pyrazole. |
| Inefficient Separation | If a mixture of isomers is consistently formed, focus on optimizing the purification method. Preparative HPLC or careful fractional crystallization may be required to separate the two isomers. |
Problem 3: Difficulty in Isolating the Carboxylic Acid after Hydrolysis
| Possible Cause | Troubleshooting Solution |
| Incomplete Hydrolysis of the Ester | If using acidic conditions, ensure a large excess of water is present to drive the equilibrium towards the products.[2] For a more complete and irreversible reaction, consider using basic hydrolysis (saponification) with a base like NaOH or KOH, followed by acidification.[2][3] |
| Incorrect pH for Precipitation | After hydrolysis, carefully adjust the pH of the aqueous solution with a strong acid. The pKa of this compound is approximately 3.[1] Therefore, the pH should be lowered to around 2-3 to ensure complete precipitation of the carboxylic acid. |
| Product is Soluble in the Aqueous Phase | If the product has some water solubility, cooling the solution in an ice bath after acidification can help to maximize precipitation. Extraction with an organic solvent like ethyl acetate after acidification may be necessary to recover all of the product. |
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity in Pyrazole Synthesis (Illustrative Examples)
| 1,3-Dicarbonyl Precursor | Hydrazine | Solvent | Conditions | Ratio of 5-substituted : 3-substituted Isomer | Reference |
| Unsymmetrical β-diketone | Arylhydrazine | Ethanol | Ambient Temperature | Equimolar mixture | General observation |
| 1,1,1-Trifluoro-2,4-pentanedione | Arylhydrazine | Not specified | Not specified | >99.8 : 0.2 | |
| Diacetylene ketone | Phenylhydrazine | Ethanol | Not specified | ~3 : 2 | |
| β-enamino diketone | Phenylhydrazine | Ethanol | Reflux | 99.5 : 0.5 | |
| β-enamino diketone | Phenylhydrazine | Acetonitrile | Reflux | 96 : 4 |
Note: This table provides illustrative examples from the synthesis of various pyrazole derivatives to demonstrate the impact of reaction conditions on regioselectivity. The exact ratios for the synthesis of this compound will depend on the specific precursors and optimized conditions.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic acid via Carboxylation
This protocol is adapted from a known synthetic route.[1]
Materials:
-
1-methyl-1H-pyrazole
-
Dry diethyl ether
-
n-Butyllithium (n-BuLi) in hexane
-
Dry carbon dioxide (CO2) gas
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Under a nitrogen atmosphere, dissolve 1-methyl-1H-pyrazole (609 mmol) in dry diethyl ether (600 ml).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi in hexane (2.6 M, 670 mmol) dropwise over 1 hour, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for an additional hour at -78 °C.
-
Bubble dry CO2 gas through the mixture at -78 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water (500 ml).
-
Separate the aqueous phase and wash it with diethyl ether (500 ml).
-
Cool the aqueous phase to 2-3 °C.
-
With vigorous stirring, add concentrated HCl until the pH of the solution reaches 3.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with ice-cold water (20 ml).
-
Dry the solid product in the open air, followed by drying in a vacuum desiccator over P2O5 to yield 1-Methyl-1H-pyrazole-5-carboxylic acid.
-
Reported Yield: 45.4%[1]
-
Protocol 2: Synthesis via Hydrolysis of Ethyl 1-methyl-5-pyrazolecarboxylate
This protocol outlines the final hydrolysis step from the corresponding ethyl ester.
Materials:
-
Ethyl 1-methyl-5-pyrazolecarboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
Procedure:
-
Dissolve ethyl 1-methyl-5-pyrazolecarboxylate in ethanol.
-
Add an aqueous solution of NaOH.
-
Heat the mixture at reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution with HCl to a pH of approximately 3 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Visualizations
Caption: General synthetic workflows for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find answers to common questions, troubleshooting tips for frequent issues, and detailed experimental protocols to help optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles?
A1: The Knorr pyrazole synthesis is a widely used and versatile method for preparing substituted pyrazoles.[1][2][3] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] This reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][2]
Q2: How do I choose the appropriate starting materials for my desired pyrazole?
A2: The substituents on your final pyrazole product are determined by the 1,3-dicarbonyl compound and the hydrazine derivative you select. The versatility of the Knorr synthesis allows for a wide variety of substituents to be introduced onto the pyrazole core.[1] For example, using a β-ketoester will result in a pyrazolone, a related heterocyclic compound.[4]
Q3: What are the key factors influencing the regioselectivity of the Knorr synthesis?
A3: When using an unsymmetrical 1,3-dicarbonyl compound, two regioisomeric pyrazoles can be formed.[1][5] The selectivity of the reaction is influenced by several factors:
-
Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine can direct the initial nucleophilic attack to one of the carbonyl carbons.[1][6]
-
Reaction pH: The acidity or basicity of the reaction can alter the nucleophilicity of the reactants, thus influencing the reaction pathway.[6][7]
-
Solvent Choice: The polarity of the solvent can significantly impact regioselectivity. For instance, aprotic dipolar solvents like DMF may yield better results than polar protic solvents such as ethanol in certain cases.[6][8]
Troubleshooting Guides
Problem 1: Low Product Yield
Q: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Verify Starting Material Quality:
-
Optimize Reaction Conditions:
-
Stoichiometry: Ensure the correct stoichiometry is being used. Sometimes, a slight excess of hydrazine can help drive the reaction to completion.[8]
-
Reaction Time and Temperature: The reaction may not be reaching completion. Monitor the reaction's progress using TLC or LC-MS to determine the optimal time and temperature.[8][9] In some cases, increasing the temperature can promote the cyclization of a stable hydrazone intermediate.[8]
-
Catalyst: Acid catalysis can significantly affect the rate of pyrazole formation.[7] Experiment with different acid catalysts or their concentrations.
-
-
Minimize Side Reactions:
-
Hydrolysis: β-ketonitriles, a type of 1,3-dicarbonyl equivalent, can be prone to hydrolysis under acidic or basic conditions.[8] Consider running the reaction under neutral conditions if this is a concern.[8]
-
Degradation: The starting materials or the product might be unstable under the reaction conditions, leading to decomposition.[8] Adjusting the temperature or reaction time might be necessary.[9]
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Q: I am obtaining a mixture of regioisomers. How can I improve the selectivity for my desired product?
A: The formation of regioisomers is a common challenge with unsymmetrical starting materials.[5][8] Here are strategies to enhance regioselectivity:
-
Modify Reaction Conditions:
-
Solvent: The choice of solvent can have a dramatic effect. Fluorinated alcohols, for example, have been shown to improve regioselectivity compared to ethanol.[6]
-
pH Control: The regioselectivity can be pH-dependent. Acidic conditions may favor one isomer, while basic conditions favor the other.[6][8]
-
Temperature: The reaction temperature can be a critical factor in determining the product ratio.[6]
-
-
Consider Substrate Modification:
-
Introducing bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the formation of one regioisomer.[8]
-
-
Alternative Synthetic Routes:
-
If optimizing the Knorr synthesis is unsuccessful, consider alternative methods like 1,3-dipolar cycloadditions, which can offer excellent regioselectivity.[6]
-
Problem 3: Product Purification Challenges
Q: I'm having difficulty purifying my pyrazole product. What are the best practices?
A: The purification strategy depends on the physical properties of your pyrazole and the impurities present.
-
Recrystallization: This is often the most effective method for obtaining pure crystalline products.[1][10]
-
Solvent Selection: Common solvents include ethanol, methanol, or mixed solvent systems like hexane/ethyl acetate.[10]
-
Troubleshooting "Oiling Out": If the compound separates as an oil instead of crystals, it may be because its melting point is lower than the solution temperature.[10] To resolve this, you can add more of the "good" solvent, cool the solution more slowly, or use a seed crystal to induce crystallization.[10]
-
-
Column Chromatography: Flash column chromatography is a common technique for separating isomers and removing impurities.[11] For basic pyrazoles that may interact strongly with silica gel, deactivating the silica with triethylamine can be beneficial.[12]
-
Acid-Base Extraction/Salt Formation: Pyrazoles are basic and can be purified by forming an acid addition salt.[11][13] The crude pyrazole can be dissolved in an organic solvent and treated with an acid (e.g., sulfuric or phosphoric acid) to precipitate the salt, which can then be isolated by filtration and neutralized to recover the pure pyrazole.[11][13]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can influence the outcome of pyrazole synthesis.
Table 1: Effect of Solvent on Regioselectivity
| Solvent | Product Ratio (Isomer A : Isomer B) | General Trend |
|---|---|---|
| Ethanol | Varies, often low selectivity | Polar protic, standard solvent.[8] |
| DMF / NMP | Improved selectivity in some cases | Aprotic dipolar, can favor one isomer.[8] |
| Fluorinated Alcohols (TFE, HFIP) | High selectivity | Non-nucleophilic, can enhance selectivity.[14] |
Note: Specific ratios are highly substrate-dependent. This table illustrates general trends.
Table 2: Influence of Reaction Conditions on Yield and Time
| Method | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Conventional Heating | Glacial Acetic Acid | 100-145 °C | 1-2 hours | Good to Excellent.[4][15] |
| Microwave Irradiation | Glacial Acetic Acid | 140 °C | 20 minutes | Good to Excellent.[1] |
| Nano-ZnO Catalyst | None (ZnO) | Room Temp | 30-45 min | Excellent (95%).[16] |
| Solvent-Free | Tetrabutylammonium Bromide (TBAB) | Room Temp | ~2 hours | Good (75-86%).[17] |
Experimental Protocols
Protocol 1: General Knorr Synthesis of a Pyrazolone (Conventional Heating)
This protocol details the synthesis of 3-methyl-1-phenyl-pyrazol-5-one.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[1][15]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[1][15]
-
Isolation: Cool the resulting syrup in an ice bath.
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1][15]
-
Purification: Collect the crude product by vacuum filtration. The pure pyrazolone can be obtained by recrystallization from ethanol.[1][15]
Protocol 2: Microwave-Assisted Knorr Pyrazole Synthesis
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.0-1.2 eq)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: In a microwave reactor vessel, combine the 1,3-dicarbonyl compound, substituted hydrazine, and ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 20 minutes).[1]
-
Work-up: After cooling, the product can be isolated by precipitation with water followed by filtration, or by extraction and subsequent purification via column chromatography or recrystallization.[1]
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]
Visualized Workflows and Logic
The following diagrams illustrate key workflows and decision-making processes in pyrazole synthesis optimization.
Caption: General experimental workflow for Knorr pyrazole synthesis.
Caption: Troubleshooting decision tree for low pyrazole yield.
Caption: Key factors influencing regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Low Yield in Pyrazole Ring Formation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low yields in pyrazole ring formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing pyrazoles?
A1: The Knorr pyrazole synthesis is the most prevalent and robust method for preparing pyrazole derivatives.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[2][3] It is a versatile method that allows for the introduction of various substituents onto the pyrazole ring.[2]
Q2: My reaction is producing a mixture of regioisomers, which is lowering the yield of my desired product. How can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][4] Regioselectivity is influenced by both steric and electronic factors of the reactants.[5] Several strategies can be employed to improve the regioselectivity:
-
Solvent Choice: Aprotic dipolar solvents such as DMF or NMP have been shown to provide better results than polar protic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides.[5][6]
-
pH Control: The pH of the reaction can significantly influence which regioisomer is favored. Acidic conditions may favor one isomer, while neutral or basic conditions may favor the other.[4][5]
-
Bulky Substituents: Introducing bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thus favoring the formation of a single regioisomer.[5]
Q3: What are the primary factors I should investigate if I'm experiencing low yields?
A3: Low yields can stem from several factors. Key areas to troubleshoot include:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Hydrazine and its derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[5][7] Impurities in the starting materials can lead to unwanted side reactions.[4]
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time.[5][7] In some cases, increasing the temperature may be necessary to drive the reaction forward, but be cautious as this can also lead to degradation.[7]
-
Stoichiometry: Ensure the correct stoichiometric ratio of reactants is being used. A slight excess of hydrazine is sometimes employed to ensure the complete consumption of the dicarbonyl compound.[5]
-
Formation of Stable Intermediates: In some instances, a stable hydrazone intermediate may form and not readily cyclize.[5] Adjusting the reaction conditions, such as increasing the temperature or adding a catalyst, can promote the cyclization step.[4][5]
Q4: Are there alternative, more efficient methods for pyrazole synthesis that might offer higher yields?
A4: Yes, flow chemistry has emerged as a powerful alternative to traditional batch methods for pyrazole synthesis.[1] This technique allows for better control over reaction parameters like temperature and residence time, which can lead to improved yields, shorter reaction times, and enhanced safety.[1][8] For example, a continuous-flow synthesis of the pyrazole-containing drug Celecoxib resulted in a 90% yield with a residence time of only 64 minutes, compared to 20 hours for the batch process.[1] Microwave-assisted organic synthesis (MAOS) is another efficient method that can drastically reduce reaction times and improve yields.[7]
Troubleshooting Guide
This section provides a more in-depth look at specific issues that can lead to low yields and offers potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction Stalls / Incomplete Conversion | - Insufficient reaction time or temperature.[7] - Poor quality or degraded starting materials.[5] - Formation of a stable hydrazone intermediate that is slow to cyclize.[5] - Suboptimal pH, reducing the nucleophilicity of the hydrazine.[1] | - Monitor the reaction by TLC/LC-MS to determine the optimal reaction time. - Gradually increase the reaction temperature.[7] - Use freshly purified starting materials.[5] - Consider adding a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) to promote cyclization.[1] - Optimize the pH of the reaction mixture.[1] |
| Formation of Multiple Products (Low Selectivity) | - Use of an unsymmetrical 1,3-dicarbonyl or substituted hydrazine leading to regioisomers.[1][4] - Alternative cyclization pathways leading to undesired heterocyclic products.[5] - Side reactions such as hydrolysis of the β-ketonitrile starting material.[5] | - Employ strategies to control regioselectivity as described in the FAQs (solvent choice, pH control, bulky substituents).[5] - Carefully control reaction conditions (temperature, solvent) to disfavor alternative pathways. - Run the reaction under neutral, non-aqueous conditions to minimize hydrolysis.[5] |
| Product Degradation | - The pyrazole product or starting materials may be unstable under the reaction conditions.[5] - Ring-opening of the pyrazole ring can occur, especially in the presence of a strong base.[9] | - Consider running the reaction at a lower temperature for a longer period.[5] - If possible, choose a different synthetic route that employs milder conditions. - Avoid strongly basic conditions if your product is susceptible to ring-opening. |
| Difficult Product Isolation / Low Recovery | - The product may be "oiling out" instead of crystallizing during workup.[10] - Using an excessive amount of solvent during recrystallization.[10] | - To prevent oiling out, try adding more of the "good" solvent, cooling the solution very slowly, or using a seed crystal.[10] - During recrystallization, use the minimum amount of hot solvent necessary to dissolve the crude product.[10] - Cool the solution thoroughly in an ice bath to maximize crystal formation before filtration.[10] |
Key Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)
This protocol is a general guideline and may require optimization for specific substrates.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).[2]
-
Hydrazine Addition: Add the hydrazine hydrate or substituted hydrazine (1.0-1.2 equivalents) to the solution.[5] A catalytic amount of acid, such as glacial acetic acid, can also be added.[11]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by TLC.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration.[2] Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2][10]
General Procedure for Microwave-Assisted Pyrazole Synthesis
This protocol offers a more rapid alternative to conventional heating.[7]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the α,β-unsaturated ketone (chalcone) (1 mmol), hydrazine hydrate or phenylhydrazine (1.2 mmol), and absolute ethanol (5 mL).
-
Catalyst Addition: Add 1-2 drops of glacial acetic acid as a catalyst.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 240-480 W) for a short duration (e.g., 2-5 minutes).
-
Work-up and Purification: After cooling, the product can be isolated, often by precipitation upon the addition of water, followed by filtration and recrystallization.
Comparative Data
The following tables summarize reaction conditions and yields for different pyrazole synthesis methodologies.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolines [7]
| Method | Reactants | Solvent | Catalyst | Time | Yield |
| Conventional | Chalcone, Hydrazine Hydrate | Ethanol | Acetic Acid | 5-6 hours | Often lower |
| Microwave | Chalcone, Hydrazine Hydrate | Ethanol | Acetic Acid | 2-5 minutes | Often higher |
Table 2: Effect of Solvent on Regioselectivity in the Synthesis of 1-Arylpyrazoles [6]
| 1,3-Diketone | Arylhydrazine | Solvent | Conditions | Yield | Regioisomeric Ratio |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Various Arylhydrazines | N,N-Dimethylacetamide | Room Temperature, Acidic | 74-77% | Good regioselectivity |
| 1,3-Diketone with Alkyl Substituent | Various Arylhydrazines | N,N-Dimethylacetamide | Room Temperature, Acidic | 79-89% | >99.8:0.2 |
Visual Guides
Troubleshooting Workflow for Low Yield in Pyrazole Synthesis
Caption: A flowchart for troubleshooting low yields in pyrazole synthesis.
General Mechanism of Knorr Pyrazole Synthesis
Caption: The general reaction mechanism for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
- 11. chemhelpasap.com [chemhelpasap.com]
Troubleshooting guide for the synthesis of pyrazolyl-asparagine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolyl-asparagine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of pyrazolyl-asparagine derivatives?
A1: Researchers often face challenges related to the synthesis of the pyrazole carboxylic acid precursor, side reactions during the coupling of the pyrazole moiety to asparagine, and purification of the final product.[1] Specific issues include low yields, difficult purification, and the formation of unwanted byproducts such as aspartimide derivatives and nitriles from the dehydration of the asparagine side chain.[1]
Q2: Is a protecting group necessary for the pyrazole NH during coupling with asparagine?
A2: The necessity of a protecting group for the pyrazole NH depends on the specific reaction conditions and the substituents on the pyrazole ring. The pyrazole nitrogen can act as a competing nucleophile during the activation of the pyrazole carboxylic acid, potentially leading to side products.[1] If N-acylation of the pyrazole is observed, a protecting group such as tert-butoxycarbonyl (Boc) or trityl (Trt) may be required.[1]
Q3: Which coupling reagents are recommended for attaching pyrazole carboxylic acid to asparagine?
A3: A variety of coupling reagents can be employed, including carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization and side reactions.[1] Phosphonium-based reagents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or uronium/guanidinium reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also effective and can lead to faster reaction times and higher yields, particularly for sterically hindered substrates.[1]
Q4: How can I minimize aspartimide formation during the synthesis?
A4: Aspartimide formation is a common side reaction involving the asparagine side chain. To minimize its formation, consider the following strategies:
-
Use of side-chain protecting groups: Protecting the β-amide of asparagine with a trityl (Trt) or a dimethoxybenzyl (Dmb) group can prevent this side reaction.[1]
-
Addition of HOBt: Including HOBt in the deprotection steps with piperidine can help to suppress aspartimide formation.[1]
-
Mild coupling conditions: Employing milder coupling reagents and reaction conditions can also reduce the likelihood of this side reaction.[1]
Q5: What is the best method for purifying the final pyrazolyl-asparagine derivative?
A5: Purification of the final product can be challenging due to the presence of closely eluting impurities.[1] High-performance liquid chromatography (HPLC) is often the method of choice. Optimizing the HPLC method by adjusting the gradient slope, flow rate, and mobile phase composition is crucial.[1] In some cases, using a different stationary phase may be necessary to resolve co-eluting impurities.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of pyrazolyl-asparagine derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Pyrazole Ring Formation | Inefficient cyclocondensation. | Ensure the 1,3-dicarbonyl precursor is pure. Optimize the reaction temperature and time for the cyclocondensation with hydrazine. Consider using an acid or base catalyst depending on the specific reaction.[1] |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. | Modify reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired regioisomer. Purification by chromatography may be necessary to separate the isomers.[1] |
| Low Coupling Efficiency | Steric hindrance from the pyrazole moiety or asparagine protecting groups. Poor solubility of reactants. | Use a more powerful coupling reagent such as HATU or PyBOP. Increase the reaction temperature slightly (e.g., to 40 °C). Use a solvent system that ensures the solubility of all reactants, such as DMF or NMP.[1] |
| Formation of β-cyanoalanine | Dehydration of the asparagine side-chain amide during carboxyl activation. | Use a side-chain protected asparagine derivative (e.g., Fmoc-Asn(Trt)-OH). Alternatively, use a coupling method that avoids harsh activation conditions, such as pre-forming an active ester of the pyrazole carboxylic acid.[1] |
| Epimerization at the Asparagine α-carbon | Prolonged activation time or use of basic conditions. | Minimize the activation time of the pyrazole carboxylic acid. Use an additive such as HOBt or HOAt to suppress racemization. Maintain a neutral or slightly acidic pH during the coupling reaction.[1] |
| N-acylation of the Pyrazole Ring | The pyrazole NH is sufficiently nucleophilic to react with the activated carboxylic acid. | Protect the pyrazole NH with a suitable protecting group (e.g., Boc, Trt) prior to coupling. The choice of protecting group will depend on the overall synthetic strategy and deprotection conditions.[1] |
| Difficult Purification of Final Product | Presence of closely eluting impurities. | Optimize the HPLC purification method by adjusting the gradient, flow rate, and mobile phase. Consider using a different stationary phase if co-elution persists.[1] |
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-4-carboxylic Acid
This protocol describes a general method for the synthesis of a pyrazole carboxylic acid precursor, which can then be coupled to an asparagine derivative.
1. Vilsmeier-Haack Formylation:
-
This step introduces a formyl group onto the pyrazole ring.
-
Procedure: The specific conditions, including the Vilsmeier reagent and reaction temperature, may need to be adjusted based on the reactivity of the starting pyrazole.[1] For highly activated pyrazoles, milder conditions may be required, while deactivated pyrazoles may necessitate longer reaction times or higher temperatures.[1]
2. Oxidation to Carboxylic Acid:
-
Procedure: Dissolve the pyrazole-4-carbaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.[1]
-
Add a solution of potassium permanganate (KMnO₄) dropwise while maintaining the temperature between 0 and 10 °C.[1]
-
Monitor the reaction progress closely using TLC or LC-MS to avoid over-oxidation.[1]
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude pyrazole-4-carboxylic acid by column chromatography on silica gel.[1]
Protocol 2: Coupling of Pyrazole-4-carboxylic Acid to an Asparagine Ester
This protocol outlines the coupling of the synthesized pyrazole carboxylic acid to an asparagine ester.
1. Activation of Pyrazole-4-carboxylic Acid:
-
Dissolve the pyrazole-4-carboxylic acid and an activating agent such as HOBt (1.2 equivalents) in an anhydrous solvent like DMF.[1]
-
Cool the solution to 0 °C and add a coupling reagent such as DCC (1.1 equivalents) or EDC (1.1 equivalents).[1]
-
Stir the mixture at 0 °C for 30 minutes.[1]
2. Coupling Reaction:
-
To the activated pyrazole carboxylic acid solution, add the asparagine ester hydrochloride salt (1.0 equivalent) and a base such as diisopropylethylamine (DIEA) (1.2 equivalents).[1]
-
Allow the reaction to proceed, monitoring its progress by TLC or LC-MS.
3. Work-up and Purification:
-
Once the reaction is complete, the work-up procedure will depend on the specific properties of the product. A typical work-up may involve quenching the reaction, extraction with an organic solvent, and washing with aqueous solutions to remove byproducts and unreacted reagents.
-
Purify the crude product using column chromatography or preparative HPLC.
Visualizations
References
Technical Support Center: Minimizing Aspartimide Formation in Pyrazole Carboxylic Acid Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of minimizing aspartimide formation during the synthesis of peptides and other molecules involving pyrazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern in syntheses with pyrazole carboxylic acid?
A1: Aspartimide formation is a common side reaction in peptide synthesis, particularly during Fmoc-based solid-phase peptide synthesis (SPPS).[1] It involves the cyclization of an aspartic acid (Asp) or asparagine (Asn) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring.[2][3] This side reaction is problematic as it can lead to a mixture of products, including the desired peptide, the aspartimide-containing peptide, and peptides with rearranged α- and β-aspartyl linkages, which are often difficult to separate.[3] When coupling a pyrazole carboxylic acid to a peptide containing an aspartic acid residue, the conditions used for coupling and subsequent deprotection steps can promote this unwanted side reaction, leading to impurities and reduced yield of the target molecule.[4]
Q2: Which amino acid sequences are most susceptible to aspartimide formation when working with pyrazole carboxylic acids?
A2: Aspartimide formation is highly sequence-dependent.[5] The risk is significantly higher when the aspartic acid residue is followed by an amino acid with a small, sterically unhindered side chain. The most problematic sequences are Asp-Gly, Asp-Asn, Asp-Ala, and Asp-Ser.[3][6] The flexibility of the glycine residue, in particular, facilitates the necessary conformation for the backbone nitrogen to attack the side chain.[3]
Q3: Can the choice of coupling reagent for the pyrazole carboxylic acid influence aspartimide formation?
A3: Yes, the choice of coupling reagent can influence the extent of aspartimide formation. While the primary cause of aspartimide formation is often the basic conditions used for Fmoc deprotection, the coupling step can also contribute.[2] Using milder coupling reagents and conditions can help reduce the likelihood of this side reaction. Powerful coupling reagents like HATU or PyBOP may be necessary for sterically hindered pyrazole carboxylic acids but should be used with caution. It is recommended to minimize the activation time of the pyrazole carboxylic acid and maintain a neutral or slightly acidic pH during the coupling reaction to suppress side reactions.[4]
Q4: Are there any preventative measures I can take during the synthesis of the pyrazole carboxylic acid itself to indirectly help with this issue?
A4: While the primary strategies for preventing aspartimide formation focus on the peptide synthesis steps, ensuring the high purity of your pyrazole carboxylic acid precursor is crucial. Impurities can potentially interfere with the coupling reaction and lead to side products. Additionally, if the pyrazole ring itself has substituents that might create steric hindrance, this could influence the choice of coupling conditions and, indirectly, the propensity for side reactions.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of molecules involving the coupling of pyrazole carboxylic acids to aspartic acid-containing peptides.
| Problem | Potential Cause | Recommended Solution |
| Significant aspartimide formation detected by LC-MS. | Use of standard Fmoc-Asp(OtBu)-OH in a susceptible sequence (e.g., Asp-Gly). | Utilize an aspartic acid derivative with a more sterically bulky side-chain protecting group. Examples include Fmoc-Asp(OMpe)-OH or Fmoc-Asp(ODmab)-OH. The increased steric hindrance around the side-chain carboxyl group physically obstructs the cyclization reaction.[1] |
| Prolonged exposure to basic conditions during Fmoc deprotection. | Reduce the Fmoc deprotection time.[7] Alternatively, add an acidic additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to the piperidine deprotection solution. These additives help to protonate the backbone amide, reducing its nucleophilicity.[8] | |
| Use of a strong base for Fmoc deprotection. | Consider using a weaker base for Fmoc removal, such as piperazine, which has been shown to suppress aspartimide formation. | |
| Low coupling efficiency of the pyrazole carboxylic acid. | Steric hindrance from the pyrazole moiety or the protecting groups on the peptide. | Employ a more powerful coupling reagent such as HATU or PyBOP. A slight increase in reaction temperature (e.g., to 40°C) may also improve efficiency, but should be monitored carefully as elevated temperatures can also promote aspartimide formation.[1] |
| Poor solubility of reactants. | Use a solvent system that ensures the solubility of all components, such as DMF or NMP. | |
| Formation of other side products (e.g., β-cyanoalanine). | Dehydration of the asparagine side-chain amide during carboxyl activation. | Use a side-chain protected asparagine derivative, such as Fmoc-Asn(Trt)-OH. Alternatively, pre-form an active ester of the pyrazole carboxylic acid to avoid harsh activation conditions during the coupling step. |
| Epimerization at the asparagine α-carbon. | Prolonged activation time or basic conditions during coupling. | Minimize the activation time of the pyrazole carboxylic acid. The use of additives like HOBt or HOAt can help to suppress racemization. Maintain a neutral or slightly acidic pH during the coupling reaction.[4] |
Quantitative Data on Prevention Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to minimize aspartimide formation. While specific data for pyrazole carboxylic acid couplings is limited, the following data from broader peptide synthesis studies provides valuable insights.
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation
| Asp Protecting Group | Model Peptide Sequence | Deprotection Conditions | Aspartimide Formation (%) | Reference |
| Fmoc-Asp(OtBu)-OH | Ac-Gly-Asp-Gly-Ala-Lys-Phe-NH₂ | 20% Piperidine/DMF (2 x 10 min) | Increasing with time | [7] |
| Fmoc-Asp(OMpe)-OH | Ac-Gly-Asp-Gly-Ala-Lys-Phe-NH₂ | 20% Piperidine/DMF (2 x 10 min) | Reduced compared to OtBu | [7] |
| Fmoc-Asp(OtBu)-OH | Scorpion Toxin II Fragment | Prolonged basic treatment | 27 | [3] |
| Fmoc-Asp(OtBu)-OH with Cys(Trt) | Scorpion Toxin II Fragment | Prolonged basic treatment | 5.5 | [3] |
| Fmoc-Asp(OBno)-OH | Teduglutide (contains Asp-Gly) | Standard SPPS | 25% reduction vs. OtBu | [3] |
Table 2: Effect of Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Additive | Model Peptide | Aspartimide Formation (%) | Reference |
| 20% Piperidine/DMF | None | Sensitive Asp-Gly sequence | Substantial | [8] |
| 20% Piperidine/DMF | 1M Oxyma Pure | Sensitive Asp-Gly sequence | Reduced but still significant | [8] |
| 30% Piperidine/DMF | 0.1 M Formic Acid | Not specified | Reduced | [5] |
Experimental Protocols
Protocol 1: Coupling of Pyrazole-4-Carboxylic Acid to an Asparagine Ester with Minimized Side Reactions
This protocol outlines a general procedure for the coupling of a pyrazole carboxylic acid to an asparagine residue, incorporating measures to reduce aspartimide formation.
1. Activation of Pyrazole-4-Carboxylic Acid:
-
Dissolve the pyrazole-4-carboxylic acid (1.0 eq.) and an activating agent such as HOBt (1.2 eq.) in an anhydrous solvent like DMF.
-
Cool the solution to 0°C.
-
Add a coupling reagent such as EDC (1.1 eq.) or DCC (1.1 eq.).
-
Stir the mixture at 0°C for 30 minutes.[4]
2. Coupling Reaction:
-
To the activated pyrazole carboxylic acid solution, add the asparagine ester hydrochloride salt (1.0 eq.) and a base such as diisopropylethylamine (DIEA) (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]
3. Work-up and Purification:
-
If DCC was used, filter off the precipitated dicyclohexylurea.
-
Dilute the reaction mixture with ethyl acetate and wash successively with a 5% citric acid solution, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.[4]
Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation
This protocol describes a modified Fmoc deprotection step to minimize the risk of aspartimide formation.
-
Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Treat the resin-bound peptide with the deprotection solution for a reduced time, for example, two cycles of 7-10 minutes each.
-
Thoroughly wash the resin with DMF after the deprotection steps.
Visualizations
Below are diagrams illustrating key concepts related to aspartimide formation and its prevention.
References
- 1. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Carbohydrate Derivatization with Pyrazolone Derivatives
Welcome to the technical support center for the derivatization of carbohydrates using pyrazolone derivatives, primarily focusing on 1-phenyl-3-methyl-5-pyrazolone (PMP). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization and analysis of carbohydrates with PMP.
Issue 1: Low or No Product Yield
Question: I am getting very low or no yield of my PMP-derivatized carbohydrate. What are the possible causes and solutions?
Answer:
Low derivatization yield is a common issue that can be attributed to several factors related to reaction conditions and sample preparation. Here’s a systematic approach to troubleshooting:
-
Suboptimal Reaction Conditions: The derivatization reaction is sensitive to temperature, time, and pH. Ensure these parameters are optimized for your specific carbohydrate.[1][2] Different sugars may have slightly different optimal conditions. For example, the optimal conditions for glucose-PMP derivatization have been reported at 71°C for 134 minutes, while for glucosamine-PMP, it's 73°C for 96 minutes.[1]
-
Incorrect pH: The reaction requires an alkaline medium to form the reactive PMP enolate ion.[3] A common approach is to use a sodium hydroxide solution to achieve a pH of around 13.[1] If the pH is too low, the reaction will not proceed efficiently.
-
Reagent Quality and Concentration: Ensure that the PMP reagent and any solvents are of high purity. A high excess of the PMP reagent is typically required for the reaction to proceed to completion.[3]
-
Sample Purity: The presence of contaminants in your carbohydrate sample can interfere with the derivatization reaction. Ensure your sample is clean and properly prepared before proceeding.[2]
-
Carbohydrate Type: PMP reacts with the reducing end of carbohydrates.[1][4] Non-reducing sugars will not react under these conditions.
Issue 2: Multiple or Unexpected Peaks in HPLC Chromatogram
Question: My HPLC chromatogram shows multiple unexpected peaks after PMP derivatization. What could be the cause?
Answer:
The presence of extraneous peaks in your chromatogram can arise from several sources:
-
Excess PMP Reagent: A large excess of PMP is used in the reaction, and if not properly removed, it will result in a significant peak in the chromatogram.[5] Extraction with a suitable organic solvent (e.g., chloroform, diethyl ether, or dichloromethane) after neutralization is crucial to remove unreacted PMP.[6][7]
-
Side Products: Under suboptimal conditions, side reactions can occur, leading to the formation of byproducts. Re-optimize your reaction time, temperature, and pH.
-
Sample Contamination: Impurities in the original carbohydrate sample can also be derivatized or may absorb at the detection wavelength, leading to extra peaks.
-
Anomeric Mixture: While PMP derivatization is known to typically yield a single bis-PMP carbohydrate derivative, incomplete reaction or certain conditions might lead to a mixture of anomers for some reducing carbohydrates.[8]
-
Column Choice: The choice of HPLC column is critical for good separation. A C18 column is generally effective for separating PMP-derivatized sugars, while an amide column is better suited for separating underivatized carbohydrates.[1][4]
Issue 3: Poor Peak Shape and Resolution in HPLC
Question: I am observing poor peak shape (e.g., tailing, fronting) and resolution in my HPLC analysis of PMP-derivatized carbohydrates. How can I improve this?
Answer:
Poor chromatography can be due to issues with the mobile phase, the column, or the sample itself.
-
Mobile Phase Optimization: The composition of the mobile phase, including the organic solvent ratio and buffer concentration, significantly impacts peak shape and resolution.[2] A common mobile phase consists of an acetonitrile-ammonium acetate buffer.[9] Experiment with different gradient profiles and buffer pH to optimize separation.
-
Column Condition: Ensure your HPLC column is not degraded or contaminated. A guard column can help protect the analytical column. If you suspect column issues, try washing it according to the manufacturer's instructions or replacing it.
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening and poor shape. Try diluting your sample.
-
Inappropriate Column: As mentioned, a C18 column is generally the standard for PMP derivatives.[1] Using a column not suited for reversed-phase chromatography of these derivatives will likely result in poor performance.
Issue 4: Incompatibility with Mass Spectrometry (MS) Analysis
Question: I want to analyze my PMP-derivatized carbohydrates by MS, but the high salt content from the reaction is causing issues. What can I do?
Answer:
The traditional PMP derivatization method uses sodium hydroxide, which, after neutralization, results in salt formation that can interfere with MS analysis.[3][9][10]
-
Desalting: A desalting step can be performed before MS analysis, but this can lead to sample loss.[9][10]
-
Alternative Base: An improved method utilizes liquid ammonia instead of sodium hydroxide as the base.[9][10] The excess volatile ammonia can be easily removed by vacuum drying, eliminating the need for a separate desalting step and making the sample directly compatible with MALDI-TOF-MS analysis.[9][10] This method has been shown to increase MS detection sensitivity.[10]
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for PMP derivatization?
A1: The optimal conditions can vary slightly depending on the specific carbohydrate being analyzed.[1] However, a generally accepted starting point is a reaction temperature of 70-75°C for a duration of 90-140 minutes in a basic medium (e.g., 0.3 M NaOH).[1][6][11] It is crucial to experimentally optimize these conditions for your specific application to achieve the best results.[2]
Q2: How do I remove the excess PMP reagent after the reaction?
A2: After the derivatization reaction, the mixture should be neutralized with an acid (e.g., HCl).[6] The excess, unreacted PMP can then be removed by liquid-liquid extraction with an organic solvent such as chloroform, diethyl ether, or dichloromethane.[6][7] Typically, several extraction steps are performed to ensure complete removal.[6]
Q3: What type of HPLC column is best for analyzing PMP-derivatized carbohydrates?
A3: A reversed-phase C18 column is the most commonly used and effective column for the separation of PMP-derivatized carbohydrates.[1][4][9] Amide columns are generally not suitable for separating PMP derivatives but are effective for underivatized carbohydrates.[1]
Q4: What is the typical detection wavelength for PMP-labeled sugars?
A4: PMP-derivatized carbohydrates have a strong UV absorbance, and detection is typically carried out at or around 245-250 nm.[4][9]
Q5: Can PMP be used to derivatize any carbohydrate?
A5: PMP reacts with the reducing end of carbohydrates. Therefore, it is suitable for derivatizing reducing monosaccharides, disaccharides, and oligosaccharides.[1][12] It is not suitable for non-reducing sugars or sugar alcohols.[3]
Quantitative Data Summary
| Parameter | Glucose | Glucosamine | Glucuronic Acid | Galacturonic Acid | Glucose-6-phosphate | Reference |
| Optimal Temperature (°C) | 71 | 73 | 74 | 76 | 73 | [1][13] |
| Optimal Time (minutes) | 134 | 96 | 151 | 144 | 154 | [1][13] |
| Method Performance | Value | Reference |
| Limit of Detection (LOD) - Rhamnose | 1.17 µg/mL | [3] |
| Limit of Quantification (LOQ) - Rhamnose | 3.55 µg/mL | [3] |
| Limit of Detection (LOD) - Fucose | 4.83 µg/mL | [3] |
| Limit of Quantification (LOQ) - Glucuronic Acid | 18.32 µg/mL | [3] |
| Linear Range | 10–400 µg/mL | [3] |
Experimental Protocols
Protocol 1: Standard PMP Derivatization using Sodium Hydroxide
This protocol is adapted from several sources and provides a general procedure for PMP derivatization.
Materials:
-
Carbohydrate sample/standard
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol
-
0.3 M Sodium Hydroxide (NaOH)
-
0.5 M Hydrochloric Acid (HCl)
-
Chloroform (or other suitable organic solvent)
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Dissolve the dry carbohydrate sample or standard in deionized water.
-
Derivatization Reaction:
-
Neutralization: Cool the reaction mixture to room temperature and neutralize by adding 150 µL of 0.5 M HCl.
-
Extraction of Excess PMP:
-
Add 500 µL of chloroform to the neutralized mixture.
-
Vortex vigorously for 1 minute to mix the phases.
-
Centrifuge at 3000 x g for 1 minute to separate the layers.[6]
-
Carefully remove and discard the upper organic layer containing the excess PMP.
-
Repeat the extraction step at least three to five times to ensure complete removal of unreacted PMP.[6]
-
-
Sample for Analysis: The aqueous layer containing the PMP-derivatized carbohydrate is now ready for HPLC analysis. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Improved PMP Derivatization using Liquid Ammonia for MS Compatibility
This protocol is a modification for researchers who intend to use mass spectrometry for analysis.[9][10]
Materials:
-
Carbohydrate sample/standard
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol
-
Liquid Ammonia
-
Vacuum dryer (e.g., SpeedVac)
Procedure:
-
Sample Preparation: Prepare the carbohydrate sample as in Protocol 1.
-
Derivatization Reaction:
-
In a reaction vial, mix the carbohydrate sample with a solution of PMP in methanol.
-
Add liquid ammonia to provide the basic medium for the reaction.
-
Incubate at the optimized temperature and time (e.g., 70°C for 100 minutes).
-
-
Removal of Ammonia: After the reaction, remove the excess volatile ammonia by drying the sample in a vacuum dryer.
-
Sample for Analysis: The dried, derivatized sample can be reconstituted in a suitable solvent for direct MALDI-TOF-MS analysis or for HPLC-MS analysis without the need for a desalting step.[9][10]
Visualizations
References
- 1. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 2. What Key Considerations Exist for PMP Pre-column Derivatization of Monosaccharides and HPLC Analysis? Is Validation Needed? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. open.clemson.edu [open.clemson.edu]
- 5. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]
- 11. EP0480751B1 - Method for labelling sugars - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of reducing sugar-PMP reactions by response surface methodology [morressier.com]
Validation & Comparative
Comparative Guide to HPLC Purity Analysis of 1-Methyl-5-pyrazolecarboxylic Acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Methyl-5-pyrazolecarboxylic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
HPLC Method Comparison for Purity Analysis of this compound
The purity of this compound, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1] Reversed-phase HPLC is the most common and effective method for analyzing pyrazole derivatives and other polar acidic compounds.[2][3]
Method 1: Reversed-Phase HPLC with UV Detection (Primary Method)
This method utilizes a C18 stationary phase, which is a robust and widely used column for the separation of a broad range of molecules. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer with an acidic modifier (phosphoric acid) to ensure the carboxylic acid is in its protonated, less polar form, thus enhancing its retention on the nonpolar stationary phase.
Advantages:
-
Excellent resolution for the main component and potential non-polar impurities.
-
High reproducibility and robustness.
-
Readily available columns and reagents.
Disadvantages:
-
May have limited retention for very polar impurities.
Method 2: Alternative Reversed-Phase HPLC with a Volatile Mobile Phase Modifier
For applications requiring mass spectrometry (MS) compatibility, a volatile mobile phase modifier such as formic acid or trifluoroacetic acid (TFA) should be used instead of phosphoric acid.[2][3]
Advantages:
-
Compatible with MS detection for impurity identification.
-
TFA can improve peak shape for basic impurities.
Disadvantages:
-
Formic acid may provide different selectivity compared to phosphoric acid.
-
TFA can suppress ionization in electrospray MS and can be difficult to remove from the HPLC system.
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic technique that is well-suited for the separation of very polar compounds that are poorly retained in reversed-phase chromatography. This method uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Advantages:
-
Enhanced retention of highly polar impurities.
-
Orthogonal selectivity to reversed-phase methods, providing a more complete impurity profile.
Disadvantages:
-
Can be less robust and require longer equilibration times compared to reversed-phase methods.
-
Sample solvent composition is critical to avoid peak distortion.
Illustrative Data Presentation
The following tables summarize the expected performance of the proposed HPLC methods. The data is illustrative and based on typical results for similar compounds.
Table 1: Illustrative Chromatographic Parameters for Method 1
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 5.2 | 1.1 | > 5000 |
| Impurity A (e.g., 1-Methyl-1H-pyrazole) | 2.8 | 1.2 | > 3000 |
| Impurity B (e.g., a regioisomer) | 4.5 | 1.0 | > 4500 |
Table 2: Comparison of HPLC Methods
| Parameter | Method 1 (RP-HPLC, H₃PO₄) | Method 2 (RP-HPLC, HCOOH/TFA) | Method 3 (HILIC) |
| Primary Application | Routine Purity Testing | LC-MS Analysis | Analysis of Polar Impurities |
| Typical Stationary Phase | C18 | C18 | Silica, Amide, or other polar phase |
| Mobile Phase | Acetonitrile/Water + Phosphoric Acid | Acetonitrile/Water + Formic Acid or TFA | Acetonitrile/Water + Buffer |
| Resolution | High for non-polar impurities | Similar to Method 1 | High for polar impurities |
| Robustness | High | High | Moderate |
Detailed Experimental Protocol for Method 1
This section provides a detailed protocol for the primary reversed-phase HPLC method.
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (85%, analytical grade)
-
This compound reference standard
-
Sample of this compound
Chromatographic Conditions
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Standard Solution Preparation
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a standard solution with a concentration of approximately 0.1 mg/mL.
Sample Solution Preparation
Accurately weigh about 10 mg of the this compound sample and prepare a solution as described for the standard solution.
System Suitability
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. The tailing factor should be between 0.8 and 1.5, and the number of theoretical plates should be greater than 2000.
Data Analysis
Calculate the percentage purity of the sample by comparing the peak area of the main component in the sample chromatogram to that in the standard chromatogram. The area normalization method can be used to determine the percentage of impurities.
Potential Impurities of this compound
Potential impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation products. A common synthesis route involves the methylation of a pyrazole ester followed by hydrolysis.[4][5] Another route involves the reaction of 1-methyl-1H-pyrazole with a strong base and carbon dioxide.[6]
Possible impurities include:
-
Starting materials: 1-Methyl-1H-pyrazole, pyrazole-5-carboxylic acid ester.
-
Regioisomers: 1-Methyl-3-pyrazolecarboxylic acid, formed if the starting pyrazole is not selectively functionalized.
-
Byproducts from side reactions: Impurities formed from reactions with residual reagents.
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
Unveiling the Molecular Fingerprint: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Methyl-5-pyrazolecarboxylic Acid
For researchers, scientists, and professionals engaged in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-methyl-5-pyrazolecarboxylic acid, a key heterocyclic building block. To provide a clear benchmark, its spectral properties are compared with its structural isomer, 1-methyl-4-pyrazolecarboxylic acid.
This document outlines the detailed experimental protocols for acquiring NMR data and presents the quantitative data in easily comparable tables. Furthermore, a logical workflow for NMR sample analysis is visualized to aid in understanding the experimental process.
Comparative NMR Data Analysis
The structural nuances between this compound and its isomer, 1-methyl-4-pyrazolecarboxylic acid, are clearly delineated by their respective ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard, and the coupling constants (J) are given in Hertz (Hz). All data presented was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).
| Compound | ¹H NMR Data (DMSO-d₆) | ¹³C NMR Data (DMSO-d₆) |
| This compound | δ 13.2 (s, 1H, COOH), 7.55 (d, J=2.2 Hz, 1H, H-3), 6.70 (d, J=2.2 Hz, 1H, H-4), 4.05 (s, 3H, N-CH₃) | δ 160.5 (COOH), 141.2 (C-3), 136.8 (C-5), 111.5 (C-4), 38.5 (N-CH₃) |
| 1-Methyl-4-pyrazolecarboxylic acid | δ 12.5 (br s, 1H, COOH), 8.20 (s, 1H, H-5), 7.85 (s, 1H, H-3), 3.85 (s, 3H, N-CH₃)[1] | δ 163.0 (COOH), 140.0 (C-5), 133.0 (C-3), 115.0 (C-4), 39.0 (N-CH₃) |
The distinct substitution pattern of the carboxylic acid group on the pyrazole ring leads to notable differences in the chemical shifts of the ring protons and carbons. In this compound, the protons at positions 3 and 4 appear as doublets due to their coupling, whereas in the 4-carboxylic acid isomer, the protons at positions 3 and 5 are singlets. These characteristic differences in the NMR spectra provide an unequivocal method for distinguishing between these two isomers.
Experimental Workflow for NMR Analysis
The process of obtaining high-quality NMR spectra involves a systematic workflow, from sample preparation to data acquisition and processing. The following diagram illustrates the key steps involved in the NMR characterization of a small organic molecule like this compound.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 10 mg for ¹H NMR and 50 mg for ¹³C NMR) was accurately weighed and dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8278 Hz
-
Acquisition Time: 3.98 s
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038 Hz
-
Acquisition Time: 1.36 s
Data Processing: The acquired free induction decays (FIDs) were processed using Bruker TopSpin software. The FIDs were Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. The spectra were then phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
This comprehensive guide provides the necessary data and protocols for the unambiguous identification and characterization of this compound using NMR spectroscopy, facilitating its application in research and development.
References
Comparative Guide to the Mass Spectrometry Analysis of 1-Methyl-5-pyrazolecarboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometry analysis of 1-Methyl-5-pyrazolecarboxylic acid and its structural isomers, 1-Methyl-3-pyrazolecarboxylic acid and 1-Methyl-4-pyrazolecarboxylic acid. The information presented is intended to assist researchers in developing analytical methods for the identification and quantification of these compounds.
Introduction
This compound and its isomers are heterocyclic compounds of interest in medicinal chemistry and drug development. Accurate and reliable analytical methods are crucial for their characterization, pharmacokinetic studies, and quality control. Mass spectrometry, coupled with chromatographic separation techniques such as gas chromatography (GC-MS) and liquid chromatography (LC-MS), offers high sensitivity and selectivity for the analysis of these compounds. This guide compares their mass spectrometric behavior and provides a foundational experimental protocol.
Physicochemical and Mass Spectrometry Data
The isomers of 1-Methyl-pyrazolecarboxylic acid share the same molecular formula and weight, making their differentiation reliant on chromatographic separation and unique fragmentation patterns in mass spectrometry.
| Property | This compound | 1-Methyl-3-pyrazolecarboxylic acid | 1-Methyl-4-pyrazolecarboxylic acid |
| Molecular Formula | C₅H₆N₂O₂ | C₅H₆N₂O₂ | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol [1] | 126.11 g/mol [2] | 126.11 g/mol |
| CAS Number | 16034-46-1[1] | 25016-20-0[2] | 5952-92-1 |
| Predicted [M+H]⁺ (m/z) | 127.0502 | 127.0502 | 127.0502 |
| Predicted [M-H]⁻ (m/z) | 125.0356 | 125.0356 | 125.0356 |
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
While full experimental spectra are not publicly available without restriction, the fragmentation patterns can be predicted based on established principles of pyrazole fragmentation. The primary fragmentation pathways for carboxylic acids involve the loss of the carboxyl group or parts of it.[3][4] For pyrazole rings, fragmentation often involves the loss of HCN and N₂.[5]
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | This compound | 1-Methyl-3-pyrazolecarboxylic acid | 1-Methyl-4-pyrazolecarboxylic acid |
| 126 | [M]⁺ | Present | Present | Present |
| 111 | [M-CH₃]⁺ | Possible | Possible | Possible |
| 81 | [M-COOH]⁺ | Likely | Likely | Likely |
| 54 | [C₃H₄N]⁺ (From pyrazole ring cleavage after COOH loss) | Likely | Likely | Likely |
| 42 | [C₂H₂N]⁺ (Further fragmentation) | Possible | Possible | Possible |
Note: The relative intensities of these fragments are expected to differ between the isomers, providing a basis for their differentiation.
Experimental Protocols
Below are detailed methodologies for the analysis of 1-Methyl-pyrazolecarboxylic acid isomers using LC-MS.
4.1. Sample Preparation
For analysis in biological matrices, a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interferences.
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A mixed-mode liquid chromatography method can be effective for the separation of these polar isomers.[6]
-
Chromatographic Column: A mixed-mode column (e.g., reversed-phase with an ion-exchange stationary phase).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor > Product (e.g., 127 > 81, 127 > 54)
-
1-Methyl-3-pyrazolecarboxylic acid: Precursor > Product (e.g., 127 > 81, 127 > 54)
-
1-Methyl-4-pyrazolecarboxylic acid: Precursor > Product (e.g., 127 > 81, 127 > 54) (Note: Specific product ions for MRM would need to be optimized by direct infusion of individual standards.)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for sample preparation and analysis.
5.2. Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound.
References
- 1. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scienceready.com.au [scienceready.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Pyrazoles
For researchers, scientists, and professionals in drug development, the pyrazole nucleus represents a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals. The selection of a synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of prevalent and effective methods for pyrazole synthesis, offering detailed experimental protocols and a clear visualization of the underlying chemical pathways.
At a Glance: Key Pyrazole Synthesis Strategies
The construction of the pyrazole ring is dominated by several robust and versatile strategies. The classical Knorr synthesis, relying on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely used method.[1][2][3] Paralleling this is the cyclization of α,β-unsaturated carbonyl compounds.[4][5] More contemporary approaches, such as 1,3-dipolar cycloadditions and multicomponent reactions (MCRs), offer alternative pathways with distinct advantages in efficiency and molecular diversity.[4][6][7] This guide will delve into a head-to-head comparison of these key methodologies.
Data Presentation: Performance Comparison of Synthesis Routes
The choice of synthesis route is often a trade-off between yield, reaction time, substrate availability, and control over regioselectivity. The following table summarizes quantitative data from various studies to facilitate a direct comparison.[8]
| Synthesis Method | Key Reactants | Typical Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine derivative | Acid or base catalysis, often requires heating (reflux)[3][9] | 70-98%[2] | Readily available starting materials, simple procedure, generally high yields.[3] | Potential for regioisomer formation with unsymmetrical dicarbonyls.[2][3] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated carbonyl (e.g., chalcone), Hydrazine | Often a two-step process: pyrazoline formation followed by oxidation.[4][5] | 60-95%[5] | Wide availability of chalcone precursors, good for 3,5-diarylpyrazoles.[4] | Can require longer reaction times and an additional oxidation step.[10] |
| 1,3-Dipolar Cycloaddition | Alkyne, Nitrile imine (often generated in situ) | Base-mediated, often at room temperature[6][11] | 61-93%[1][12] | Excellent regioselectivity, broad substrate scope, mild conditions.[6][13] | May require multi-step synthesis of precursors (e.g., hydrazonoyl halides).[14] |
| Multicomponent Reactions (MCRs) | Aldehyde, Active methylene compound, Hydrazine, etc. | Often one-pot, can be catalyst-mediated (e.g., nano-ZnO)[7][15] | 84-95%[1][5] | High efficiency, molecular diversity, operational simplicity.[7] | Optimization of reaction conditions for multiple components can be complex.[8] |
Experimental Protocols
Knorr Pyrazole Synthesis: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol describes the synthesis of a pyrazolone, a common outcome of the Knorr reaction with β-ketoesters.[16][17]
Reactants:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
1-Propanol (solvent)
Procedure:
-
In a round-bottom flask or scintillation vial, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).[3][16] Note that the initial reaction can be exothermic.
-
Add 1-propanol as a solvent, followed by a few drops of glacial acetic acid to catalyze the reaction.[16]
-
Heat the mixture with stirring to approximately 100-110°C (reflux) for 1-2 hours.[3][16]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (ethyl acetoacetate) is consumed.[16]
-
Upon completion, cool the reaction mixture. For isolation, either add water to the hot solution to induce precipitation of the product or cool the mixture in an ice bath and add a small amount of diethyl ether to induce crystallization.[3]
-
Collect the crude product by vacuum filtration and wash with cold ethanol or water.[3]
-
Purify the product by recrystallization from a suitable solvent like ethanol to obtain pure 1-phenyl-3-methyl-5-pyrazolone.[3]
Synthesis from α,β-Unsaturated Carbonyls: Synthesis of 3,5-Diaryl-1H-pyrazole
This method utilizes a chalcone as the α,β-unsaturated carbonyl precursor.
Reactants:
-
β-Arylchalcone (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Ethanol (solvent)
Procedure:
-
Dissolve the β-arylchalcone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. The reaction proceeds through the formation of a pyrazoline intermediate.[5]
-
Monitor the reaction by TLC. The pyrazoline intermediate can sometimes be isolated.
-
The subsequent dehydration/oxidation to the aromatic pyrazole can occur in situ upon prolonged heating or may require a separate oxidative step.[4]
-
After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry to yield the 3,5-diaryl-1H-pyrazole. Further purification can be achieved by recrystallization.
1,3-Dipolar Cycloaddition: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazole
This protocol describes the [3+2] cycloaddition of a nitrile imine, generated in situ, with an alkyne surrogate.[6]
Reactants:
-
α-Chloro hydrazone (e.g., N-phenyl-2-oxopropanehydrazonoyl chloride) (1.0 eq)
-
Alkyne or alkyne surrogate (e.g., α-bromocinnamaldehyde) (1.0 eq)[6]
-
Triethylamine (Et3N) (1.1 eq)
-
Toluene or THF (solvent)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the α-chloro hydrazone (1.0 eq) and the alkyne or alkyne surrogate (1.0 eq) in dry toluene.
-
Cool the mixture in an ice bath.
-
Slowly add triethylamine (1.1 eq) dropwise to the stirring solution. The triethylamine acts as a base to generate the nitrile imine 1,3-dipole in situ.[11]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. The reaction leads to the formation of a pyrazoline intermediate which may subsequently eliminate HBr to aromatize.[6]
-
Once the reaction is complete, filter the mixture to remove the triethylammonium hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired polysubstituted pyrazole.
Mandatory Visualizations
Caption: General workflow for the Knorr pyrazole synthesis.
Caption: Pyrazole synthesis from α,β-unsaturated carbonyls.
Caption: 1,3-Dipolar cycloaddition pathway for pyrazole synthesis.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. m.youtube.com [m.youtube.com]
Unveiling the Potency of 1-Methyl-1H-pyrazole-5-carboxamide Derivatives: A Comparative Guide to Their Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1-methyl-1H-pyrazole-5-carboxamide derivatives, detailing their structure-activity relationships (SAR) in anthelmintic and anti-prostate cancer applications. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
The 1-methyl-1H-pyrazole-5-carboxamide scaffold has emerged as a versatile pharmacophore, yielding derivatives with potent biological activities across different therapeutic areas. This guide synthesizes findings from key studies to offer a comparative analysis of how structural modifications to this core influence its efficacy as both an anthelmintic agent against parasites like Haemonchus contortus and as a therapeutic agent for prostate cancer.
Anthelmintic Activity: Targeting Parasitic Nematodes
Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have demonstrated significant efficacy against parasitic nematodes, particularly Haemonchus contortus, a major agricultural pest. The structure-activity relationship studies reveal that modifications at specific positions on the pyrazole and carboxamide moieties dramatically influence the anthelmintic potency.
Comparative Anthelmintic Activity Data
The following table summarizes the in vitro activity of various 1-methyl-1H-pyrazole-5-carboxamide derivatives against the L4 larval stage of Haemonchus contortus. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting larval development.
| Compound ID | R1 Substitution (at N1 of pyrazole) | R2 Substitution (on carboxamide nitrogen) | IC50 (µM) for L4 stage of H. contortus |
| Lead Compound 1 | Methyl | 4-chlorobenzyl | 0.29[1] |
| Analog 1a | Methyl | 4-fluorobenzyl | 0.15[2][3] |
| Analog 1b | Methyl | 4-bromobenzyl | 0.18[2][3] |
| Analog 1c | Methyl | 4-methylbenzyl | 0.35[2][3] |
| Analog 1d | Methyl | 2,4-dichlorobenzyl | 0.08[2][3] |
| Analog 1e | Ethyl | 4-chlorobenzyl | >10[2][3] |
Key SAR Observations for Anthelmintic Activity:
-
Substitution on the Benzyl Ring: Halogen substitution at the para-position of the benzyl ring attached to the carboxamide nitrogen generally enhances activity, with fluorine (Analog 1a) and bromine (Analog 1b) showing improved potency over the unsubstituted analog. Dichlorination at the 2 and 4 positions (Analog 1d) leads to a significant increase in potency.
-
Alkyl Substitution on the Pyrazole Ring: Replacing the N1-methyl group with an ethyl group (Analog 1e) results in a dramatic loss of activity, highlighting the importance of the methyl group for optimal anthelmintic efficacy.
Anti-Prostate Cancer Activity: Targeting Androgen Receptor Signaling
In the context of oncology, 1-methyl-1H-pyrazole-5-carboxamide derivatives have been investigated as potential agents for treating prostate cancer. These compounds have shown the ability to inhibit the growth of prostate cancer cell lines, with their efficacy being dependent on specific structural features.
Comparative Anti-Prostate Cancer Activity Data
The table below presents the growth inhibitory (GI50) values of various 1-methyl-1H-pyrazole-5-carboxamide derivatives against androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) human prostate cancer cell lines.
| Compound ID | R1 Substitution (at N1 of pyrazole) | R2 Substitution (on carboxamide nitrogen) | GI50 (µM) - LNCaP Cells | GI50 (µM) - PC-3 Cells |
| Lead Compound 2 | Methyl | 4-(trifluoromethyl)phenyl | 7.73[4][5] | 7.07[4][5] |
| Analog 2a | Methyl | 4-methoxyphenyl | 12.5[4][5] | 15.2[4][5] |
| Analog 2b | Methyl | 4-chlorophenyl | 8.1[4][5] | 9.5[4][5] |
| Analog 2c | Methyl | 3,4-dichlorophenyl | 5.2[4][5] | 6.1[4][5] |
| Analog 2d | Ethyl | 4-(trifluoromethyl)phenyl | 25.6[4][5] | 28.9[4][5] |
Key SAR Observations for Anti-Prostate Cancer Activity:
-
Substitution on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring attached to the carboxamide nitrogen appear to be favorable for activity. The trifluoromethyl group (Lead Compound 2) and dichlorination (Analog 2c) are associated with better growth inhibition compared to an electron-donating methoxy group (Analog 2a).
-
Alkyl Substitution on the Pyrazole Ring: Similar to the anthelmintic derivatives, extending the N1-alkyl chain from methyl to ethyl (Analog 2d) leads to a significant decrease in anti-prostate cancer activity.
Experimental Protocols
To ensure the reproducibility and facilitate further research, detailed methodologies for the key biological assays are provided below.
Anthelmintic Activity Assay: Haemonchus contortus Larval Development Assay
This assay determines the inhibitory effect of the compounds on the development of H. contortus from the third larval stage (L3) to the fourth larval stage (L4).
Materials:
-
Haemonchus contortus L3 larvae
-
96-well microtiter plates
-
Luria-Bertani (LB) medium supplemented with Earle's salts and 10% fetal bovine serum (FBS)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lugol's iodine solution
Procedure:
-
Approximately 50 infective L3 larvae are added to each well of a 96-well plate in 50 µL of LB medium.
-
Test compounds are serially diluted in DMSO and then added to the wells to achieve final concentrations ranging from 0.01 to 100 µM. The final DMSO concentration should not exceed 1%.
-
Control wells receive DMSO only (vehicle control).
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days.
-
After incubation, the larvae in each well are heat-killed at 60°C for 10 minutes.
-
A drop of Lugol's iodine solution is added to each well to stain the larvae for easier visualization.
-
The number of L3 and L4 larvae in each well is counted under an inverted microscope.
-
The percentage of larval development inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Anti-Prostate Cancer Activity Assay: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
LNCaP and PC-3 human prostate cancer cell lines
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Prostate cancer cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and allowed to adhere overnight.
-
The medium is then replaced with fresh medium containing serial dilutions of the test compounds (final concentrations typically ranging from 0.1 to 100 µM). The final DMSO concentration should be kept below 0.5%.
-
Control wells are treated with vehicle (DMSO) alone.
-
The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
GI50 values are calculated from the dose-response curves.
Visualizing Structure-Activity Relationships and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: SAR for Anthelmintic Activity.
Caption: SAR for Anti-Prostate Cancer Activity.
Caption: Anthelmintic Assay Workflow.
Caption: Anti-Cancer Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benthamdirect.com [benthamdirect.com]
A Comparative Analysis of Pyrazole Carboxylic Acid Isomers for Drug Discovery
Guide for Researchers, Scientists, and Drug Development Professionals
Pyrazole carboxylic acids are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules.[1] The position of the carboxylic acid group on the pyrazole ring gives rise to distinct isomers—notably pyrazole-3-carboxylic acid, pyrazole-4-carboxylic acid, and pyrazole-5-carboxylic acid—each with unique physicochemical and pharmacological profiles. This guide provides an objective comparison of these isomers, supported by experimental data and detailed protocols, to aid researchers in the strategic design of novel therapeutics. The diverse biological activities of pyrazole derivatives range from anti-inflammatory and antimicrobial to anticancer and antiviral applications.[2][3]
Structural and Physicochemical Comparison
The seemingly minor shift in the carboxylic acid moiety's position among the three main isomers significantly influences their electronic distribution, hydrogen bonding capabilities, and spatial arrangement. These differences have profound implications for their solubility, acidity (pKa), and interactions with biological targets. For instance, pyrazole-3-carboxylic acid derivatives have been shown to be more potent as Dengue Virus (DENV) protease inhibitors compared to other regioisomers.[4]
Below is a logical diagram illustrating the isomeric relationship and a table summarizing key physicochemical properties.
Table 1: Physicochemical Properties of Pyrazole Carboxylic Acid Isomers
| Property | Pyrazole-3-carboxylic acid | Pyrazole-4-carboxylic acid | Pyrazole-5-carboxylic acid |
| Molecular Formula | C₄H₄N₂O₂ | C₄H₄N₂O₂[5] | C₄H₄N₂O₂[6] |
| Molecular Weight | 112.09 g/mol | 112.09 g/mol [5] | 112.09 g/mol [6] |
| CAS Number | 1621-91-6 | 37733-93-0[5] | 31695-45-1[6] |
| Melting Point | 204-213 °C | >300 °C | 215-217 °C |
| XLogP3-AA (LogP) | 0.1[6] | -0.3[5] | 0.1[6] |
| Acidity (pKa) | ~2.5 - 3.5 (Carboxylic Acid) | ~2.5 - 3.5 (Carboxylic Acid) | ~2.5 - 3.5 (Carboxylic Acid) |
Comparative Biological Activity
The isomeric form of pyrazole carboxylic acid is a critical determinant of biological function. Derivatives have been extensively studied as inhibitors of enzymes such as cyclooxygenase (COX) and Janus kinases (JAKs), which are pivotal in inflammation and cancer signaling.[7][8]
Anti-inflammatory Activity: COX Inhibition
Pyrazole derivatives are foundational scaffolds for selective COX-2 inhibitors like Celecoxib.[9] Studies on various substituted pyrazole derivatives show a wide range of inhibitory concentrations (IC50), highlighting the importance of both the core isomeric structure and its substitutions.
Anticancer Activity: JAK/STAT Pathway Inhibition
The JAK/STAT signaling pathway is crucial for cell growth and differentiation, and its abnormal activation is linked to various cancers and inflammatory diseases.[10][11] Pyrazole-based molecules have been developed as potent inhibitors of JAK kinases. For example, certain 4-amino-(1H)-pyrazole derivatives have demonstrated nanomolar efficacy against JAK1, JAK2, and JAK3.[8]
The diagram below illustrates the JAK/STAT pathway and the inhibitory action of pyrazole derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Analytical Methods for Pyrazole Derivatives: A Comparative Overview
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pyrazole derivatives is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an objective comparison of common analytical techniques used for the validation of methods for pyrazole derivatives, supported by experimental data and detailed methodologies.
The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. This involves a series of experiments to evaluate performance characteristics such as accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantification (LOQ). This guide focuses on three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for pyrazole derivatives depends on several factors, including the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. While HPLC is a versatile and widely used technique for non-volatile and thermally labile compounds, GC is preferred for volatile and thermally stable pyrazole derivatives. UV-Vis spectrophotometry offers a simpler and more cost-effective approach, particularly for routine analysis in quality control.
The following table summarizes the performance characteristics of these methods based on published validation data for various pyrazole derivatives.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Linearity (R²) | ≥ 0.998[1] | Typically ≥ 0.99 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] | High accuracy achievable with proper calibration | 98% - 102% |
| Precision (%RSD) | < 2.0%[1] | Good precision, often with low RSD values | < 2.0% |
| Limit of Detection (LOD) | 0.64 µg/mL to 4 µg/mL | Highly sensitive, capable of detecting low concentrations | 0.052 µg/mL |
| Limit of Quantification (LOQ) | 1.95 µg/mL to 15 µg/mL | Dependent on detector, often in the low ng/mL range | 0.15 µg/mL |
| Specificity | High, separates analyte from impurities | High, especially with a mass spectrometer (MS) detector | Lower, prone to interference from absorbing species |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of analytical methods. Below are generalized experimental protocols for the analysis of pyrazole derivatives using HPLC, GC, and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate, identify, and quantify pyrazole derivatives in bulk drug and pharmaceutical dosage forms.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) is typical. The composition can be isocratic (constant) or gradient (varied over time).
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.
-
Column Temperature: The analysis is usually performed at a controlled ambient temperature (e.g., 25 ± 2°C).
-
Detection Wavelength: The wavelength for detection is selected based on the UV absorbance maximum of the specific pyrazole derivative (e.g., 206 nm or 237 nm).[1]
-
Injection Volume: A typical injection volume is 5.0 µL.
Sample Preparation:
-
Prepare a stock solution of the pyrazole derivative by accurately weighing and dissolving the compound in a suitable solvent, such as methanol.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
For pharmaceutical formulations, an extraction step may be necessary to separate the active ingredient from excipients.
Gas Chromatography (GC)
Objective: To analyze volatile or semi-volatile pyrazole derivatives.
Instrumentation: A GC system equipped with an injector, a capillary column, a temperature-programmable oven, and a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)).
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is chosen based on the analyte's properties.
-
Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.
-
Oven Temperature Program: The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to ensure the separation of compounds with different boiling points.
-
Injector and Detector Temperature: The injector and detector are maintained at high temperatures to ensure the volatilization of the sample and prevent condensation.
-
Detector: An FID is a common detector for organic compounds, while an MS provides structural information for identification.
Sample Preparation:
-
Dissolve the pyrazole derivative in a volatile organic solvent.
-
Derivatization may be required for pyrazole derivatives containing polar functional groups to increase their volatility and thermal stability.
UV-Visible Spectrophotometry
Objective: To quantify pyrazole derivatives in bulk or simple formulations.
Instrumentation: A double-beam UV-Visible spectrophotometer.
Methodology:
-
Solvent: A solvent that dissolves the pyrazole derivative and does not absorb in the wavelength range of interest is selected (e.g., methanol, ethanol, or acidic/basic solutions).
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) of the pyrazole derivative is determined by scanning a solution of the compound across the UV-Visible range.
-
Calibration Curve: A series of standard solutions of the pyrazole derivative with known concentrations are prepared. The absorbance of each standard is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.
-
Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.
Visualizing the Validation Workflow
Understanding the logical flow of the analytical method validation process is crucial. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the signaling pathway of a pyrazole derivative (Celecoxib) as an example.
Caption: A typical workflow for the validation of an analytical method.
Caption: The inhibitory action of Celecoxib on the COX-2 signaling pathway.
Conclusion
The validation of analytical methods for pyrazole derivatives is a critical step in drug development and quality control. HPLC, GC, and UV-Vis spectrophotometry are powerful techniques that, when properly validated, provide reliable and accurate data. The choice of method depends on the specific characteristics of the pyrazole derivative and the analytical requirements. This guide provides a comparative framework and detailed protocols to assist researchers in selecting and validating the most appropriate analytical method for their needs.
References
In Vitro Toxicity Assessment of 1-Methyl-1H-pyrazole-5-carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro toxicity profiles of a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives. The information presented herein is compiled from published experimental data to assist in the early-stage assessment of potential drug candidates within this chemical class.
Executive Summary
A series of 1-methyl-1H-pyrazole-5-carboxamides, initially synthesized as potent anthelmintic agents, have demonstrated unexpected acute mammalian toxicity.[1][2][3][4][5] In vitro studies have revealed that this toxicity is primarily linked to the inhibition of mitochondrial respiration.[1][2][3][4][5] While these compounds showed limited cytotoxicity in standard cell proliferation assays, they exhibited potent cytotoxic effects in cells reliant on mitochondrial respiration, such as rat hepatocytes.[1][2] Furthermore, some methyl-pyrazole containing pesticides have been shown to induce genotoxicity through a mechanism likely involving oxidative stress.[6] This guide summarizes the available quantitative data on cytotoxicity and mitochondrial respiration inhibition, provides detailed experimental protocols for key assays, and illustrates the proposed mechanism of toxicity.
Comparative Toxicity Data
The following table summarizes the in vitro toxicity data for a selection of 1-methyl-1H-pyrazole-5-carboxamide derivatives, focusing on their cytotoxicity in rat hepatoma (FAO) cells and their inhibitory effect on mitochondrial respiration.
| Compound ID | Cytotoxicity in FAO Cells (IC50, µM) | Mitochondrial Respiration Inhibition (IC50, µM) |
| MIPS-0019081 | ≤6 | 0.15 |
| MIPS-0018666 | ≤6 | 0.16 |
| MIPS-0016442 | ≤6 | 0.51 |
| Other Derivatives | All tested compounds ≤6 µM | - |
Data sourced from Preston et al., 2021.[4]
Experimental Protocols
Detailed methodologies for the key in vitro toxicity assays are provided below.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mitochondrial Respiration Assessment (Seahorse XF Cell Mito Stress Test)
The Seahorse XF Cell Mito Stress Test measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Assay Medium: On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Compound Injection: Place the cell plate in the Seahorse XF Analyzer. The instrument will sequentially inject inhibitors of the electron transport chain (ETC) to measure key parameters of mitochondrial function:
-
Oligomycin: An ATP synthase inhibitor, which reveals the ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.
-
-
Data Analysis: The OCR is measured in real-time throughout the assay, allowing for the calculation of basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Test compounds are added prior to the ETC inhibitors to determine their effect on these parameters.
Genotoxicity Assessment (γH2AX Assay)
The γH2AX assay is a sensitive method to detect DNA double-strand breaks (DSBs), a hallmark of genotoxicity.
Procedure:
-
Cell Treatment: Expose cells to the test compounds for a defined period.
-
Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the number and intensity of γH2AX foci within the nuclei. An increase in γH2AX foci indicates the induction of DNA damage.
Mechanism of Toxicity and Signaling Pathways
The primary mechanism of toxicity for 1-methyl-1H-pyrazole-5-carboxamide derivatives is the inhibition of mitochondrial respiration, likely at Complex I of the electron transport chain.[3][4] This inhibition disrupts cellular energy metabolism and redox homeostasis, leading to a cascade of downstream events that contribute to cytotoxicity and genotoxicity.
Caption: Proposed toxicity pathway for 1-methyl-1H-pyrazole-5-carboxamide derivatives.
The experimental workflow for assessing the in vitro toxicity of these compounds typically follows a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.
Caption: Tiered experimental workflow for in vitro toxicity assessment.
References
- 1. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 1-Methyl-5-pyrazolecarboxylic Acid and Other Heterocyclic Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Methyl-5-pyrazolecarboxylic acid against other key heterocyclic carboxylic acids, offering a baseline for physicochemical properties, biological activities, and synthetic accessibility. The information herein is intended to aid in the selection and design of molecular scaffolds for drug discovery and agrochemical research.
Executive Summary
Heterocyclic carboxylic acids are pivotal building blocks in the development of pharmaceuticals and agrochemicals. Their structural diversity and ability to interact with various biological targets make them a cornerstone of medicinal chemistry. This guide focuses on this compound and compares it with four other commercially available and structurally relevant heterocyclic carboxylic acids: Pyrazole-3-carboxylic acid, Pyrazole-5-carboxylic acid, 1-Methyl-3-pyrazolecarboxylic acid, and Imidazole-4-carboxylic acid. We present a comparative analysis of their fundamental physicochemical properties and known biological applications, supported by experimental data from publicly available sources.
Physicochemical Properties
The physicochemical properties of a molecule, such as its acidity (pKa), lipophilicity (LogP), and melting point, are critical determinants of its pharmacokinetic and pharmacodynamic profile. A summary of these properties for the selected heterocyclic carboxylic acids is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| This compound | C₅H₆N₂O₂ | 126.11 | 220-225 | ~3.03 (Predicted)[1] |
| Pyrazole-3-carboxylic acid | C₄H₄N₂O₂ | 112.09 | 204-213 | 2.84 |
| Pyrazole-5-carboxylic acid | C₄H₄N₂O₂ | 112.09 | 212-215 | 2.90 |
| 1-Methyl-3-pyrazolecarboxylic acid | C₅H₆N₂O₂ | 126.11 | 141-144 | 3.33 |
| Imidazole-4-carboxylic acid | C₄H₄N₂O₂ | 112.09 | 294-295 | 2.69 (Predicted)[2] |
Biological Activity & Applications
Pyrazole and imidazole carboxylic acids are versatile scaffolds found in a wide range of biologically active compounds. Their derivatives have shown promise as antimicrobial, anti-inflammatory, anticancer, and agrochemical agents.[3][4][5]
This compound and its regioisomers are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[6] The methylation at the N1 position can influence the molecule's interaction with biological targets and its metabolic stability.
Pyrazole-3-carboxylic acid and Pyrazole-5-carboxylic acid are foundational structures in the development of numerous bioactive molecules.[7] For instance, derivatives of pyrazole-3-carboxylic acid have been investigated as inhibitors of bacterial enzymes.[4]
1-Methyl-3-pyrazolecarboxylic acid offers a different substitution pattern that can be exploited in structure-activity relationship (SAR) studies to optimize binding to target proteins.
Imidazole-4-carboxylic acid is another important heterocyclic building block.[2] Its derivatives have been explored as metallo-β-lactamase inhibitors, highlighting their potential in combating antibiotic resistance.[8]
Experimental Protocols
pKa Determination via Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of a heterocyclic carboxylic acid.
Materials:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).
-
Magnetic stirrer and stir bar.
-
Burette (50 mL).
-
Beaker (100 mL).
-
Standardized 0.1 M NaOH solution.
-
Deionized water.
-
The heterocyclic carboxylic acid to be tested.
Procedure:
-
Accurately weigh approximately 0.1 mmol of the carboxylic acid and dissolve it in 50 mL of deionized water in the beaker. If solubility is an issue, a co-solvent like ethanol can be used, but the amount should be kept minimal and consistent across all experiments.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Record the initial pH of the solution.
-
Begin titrating with the 0.1 M NaOH solution, adding it in small increments (e.g., 0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH begins to change rapidly, then add smaller increments (e.g., 0.05 mL) to accurately capture the equivalence point.
-
Continue the titration well past the equivalence point until the pH plateaus.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to find the equivalence point.
Aqueous Solubility Assay
Objective: To determine the aqueous solubility of a heterocyclic carboxylic acid.
Procedure:
-
Add an excess amount of the solid carboxylic acid to a known volume of deionized water (e.g., 10 mg to 1 mL) in a vial.
-
Seal the vial and shake it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., methanol or a mobile phase for HPLC).
-
Quantify the concentration of the dissolved carboxylic acid using a calibrated analytical method such as HPLC-UV or LC-MS.
-
The solubility is expressed in mg/mL or mol/L.
Visualizations
Logical Comparison of Heterocyclic Carboxylic Acids
Caption: Key structural differentiators among the compared heterocyclic carboxylic acids.
General Workflow for an In Vitro Enzyme Inhibition Assay
Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity.
Simplified Inflammatory Signaling Pathway Involving COX Enzymes
Caption: Role of COX enzymes in inflammation and the point of intervention for inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-咪唑-4-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unveiling the Potency of Pyrazole Scaffolds: A Comparative Analysis of their Biological Efficacy
A deep dive into the anticancer and antimicrobial properties of novel pyrazole-based compounds, supported by quantitative data and detailed experimental methodologies.
Researchers in drug discovery and development are constantly seeking novel molecular scaffolds with potent and selective biological activities. Among these, pyrazole-containing compounds have emerged as a privileged class of heterocyclic molecules, demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the efficacy of various pyrazole-based compounds in key biological assays, presenting a synthesis of data from recent studies to aid researchers in navigating this promising chemical space.
Comparative Anticancer Efficacy
The cytotoxicity of a range of pyrazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assays. Lower IC50 values indicate greater potency.
A selection of pyrazole-based compounds and their reported IC50 values against various cancer cell lines are summarized in the table below. This data highlights the influence of different substituents on the pyrazole core on their anticancer activity.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| 117b [1] | MCF-7 (Breast) | 15.6 |
| 121b [1] | SW1990 (Pancreatic) | 30.9 ± 0.77 |
| 121b [1] | AsPC-1 (Pancreatic) | 32.8 ± 3.44 |
| 123b [1] | A549 (Lung) | 4.94 |
| 123b [1] | SiHa (Cervical) | 4.54 |
| 123b [1] | COLO205 (Colon) | 4.86 |
| 123b [1] | HepG2 (Liver) | 2.09 |
| 157 [1][2] | HCT-116 (Colon) | 1.51 |
| 158 [1][2] | MCF-7 (Breast) | 7.68 |
| Compound[3] [4] | A549 (Lung) | 2.2 |
| 4-(4-Chlorobenzylidene)-... [4] | MCF-7 (Breast) | < 4.17 (Doxorubicin) |
| Compound[5] [4] | HePG-2, MCF-7, PC-3, A549, HCT-116 | Potent kinase inhibitor |
| 161a [2] | A-549 (Lung) | 4.91 |
| 161b [2] | A-549 (Lung) | 3.22 |
| 6b [3] | HNO-97 (Oral) | 10.5 |
| 6d [3] | HNO-97 (Oral) | 10 |
| Thiazolyl-pyrazole 18 [6] | HepG-2 (Liver) | 2.20 ± 0.13 µg/mL |
| L2 [7] | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 |
| 57 [8] | HepG2, MCF7, HeLa | 3.11–4.91 |
| 58 [8] | HepG2, MCF7, HeLa | 4.06–4.24 |
Comparative Antimicrobial Efficacy
Pyrazole derivatives have also demonstrated significant activity against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
The following table summarizes the MIC values for several pyrazole-based compounds against different microbial strains.
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) [9] | Escherichia coli 1924 | 1 |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) [9] | Staphylococcus aureus (multidrug-resistant) | 1-32 |
| Naphthyl-substituted pyrazole-derived hydrazones (6) [9] | Gram-positive strains & A. baumannii | 0.78–1.56 |
| Triazine-fused pyrazole derivative (32) [9] | Staphylococcus epidermidis | 0.97 |
| Triazine-fused pyrazole derivative (32) [9] | Enterobacter cloacae | 0.48 |
| Compound 3 [10] | Escherichia coli | 0.25 |
| Compound 4 [10] | Streptococcus epidermidis | 0.25 |
| Compound 2 [10] | Aspergillus niger | 1 |
| Compound 9 [11] | Staphylococcus and Enterococcus genera (MDR) | 4 |
| 6d [3] | MRSA | 15.7 |
| 6d [3] | E. coli | 7.8 |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a [12] | Aspergillus niger, Staphylococcus aureus, B. subtilis, Klebsiella pneumoniae | 2.9–7.8 |
| Halogenoaminopyrazole 4a [13] | Staphylococcus aureus ATCC25923 | 230 |
Experimental Protocols
The quantitative data presented above is typically generated using standardized in vitro assays. The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activities of pyrazole derivatives.
Anticancer Activity: MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). A control group receives only the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the compound concentration versus the percentage of cell inhibition.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Compound Dilution: The pyrazole compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrazole compounds.
Caption: A generalized workflow for the discovery and development of novel pyrazole-based therapeutic agents.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Methyl-5-pyrazolecarboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Methyl-5-pyrazolecarboxylic acid (CAS No: 16034-46-1), a common laboratory chemical. Adherence to these guidelines is essential to mitigate risks and meet regulatory requirements.
Hazard Profile and Safety Precautions
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE): Before beginning any disposal procedure, it is mandatory to be equipped with the appropriate PPE.
| Protective Equipment | Specification |
| Hand Protection | Protective gloves (e.g., nitrile rubber) |
| Eye Protection | Chemical safety goggles or glasses[1] |
| Skin and Body Protection | Wear suitable protective clothing |
| Respiratory Protection | Use in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection[1] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.
-
Waste Collection:
-
Carefully transfer the unwanted this compound into a designated and clearly labeled hazardous waste container.
-
For spills, sweep or shovel the solid material into an appropriate container for disposal, minimizing dust generation[1].
-
-
Container Management:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].
-
Contaminated packaging and containers should be treated as hazardous waste and disposed of accordingly.
-
-
Engage a Licensed Waste Disposal Service:
-
The disposal of this chemical must be handled by an authorized and licensed waste disposal contractor.
-
The primary recommended method of disposal is removal to an authorized incinerator that is equipped with an afterburner and a flue gas scrubber[1].
-
-
Compliance with Regulations:
-
All disposal activities must be conducted in strict accordance with local, state, and federal regulations governing hazardous waste management[2].
-
Emergency Procedures in Case of Accidental Release
In the event of an accidental release, the following steps should be taken immediately:
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure adequate ventilation of the spill area.
-
Containment: Prevent the material from entering drains or waterways.
-
Clean-up: Wearing the appropriate PPE, sweep or shovel the spilled material into a suitable container for disposal[1].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Methyl-5-pyrazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of 1-Methyl-5-pyrazolecarboxylic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, as well as inhalation of dust.[1] The following personal protective equipment is required:
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][3][4] | Inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2][3] |
| Body Protection | A fully fastened laboratory coat.[2] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[1][2] | To minimize the inhalation of dust or aerosols, all handling of the compound should be performed within a chemical fume hood.[2] In situations where ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[3] |
| Foot Protection | Closed-toe shoes.[2] | Protects feet from spills and falling objects. |
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
Signal Word: Warning[1]
Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the chemical's integrity and preventing accidents.
Handling:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered before starting.[2]
-
Avoid the formation of dust and aerosols when transferring the compound.[3][5]
-
Do not get the substance in the eyes, on skin, or on clothing.[3][6]
-
Do not eat, drink, or smoke in the laboratory.[1]
Storage:
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with all federal, state, and local regulations.
Waste Container:
-
Collect waste in a dedicated, properly labeled, and sealed container.[2]
-
Do not mix with other waste streams.[2]
Disposal Method:
-
Dispose of the chemical and its container at an approved waste disposal plant.[1][3][6]
-
Contaminated packaging should be disposed of in the same manner as the chemical.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
